Methyl 3-oxo-3-(3-phenylphenyl)propanoate
Description
Properties
IUPAC Name |
methyl 3-oxo-3-(3-phenylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-16(18)11-15(17)14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDXKTYOPUAGEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373489 | |
| Record name | methyl 3-oxo-3-(3-phenylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677326-70-4 | |
| Record name | methyl 3-oxo-3-(3-phenylphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 677326-70-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Definitive Technical Guide: Methyl 3-oxo-3-(3-phenylphenyl)propanoate
The following technical guide is structured to provide a definitive pathway for the identification, synthesis, and characterization of Methyl 3-oxo-3-(3-phenylphenyl)propanoate .
Core Focus: Structural Identification, CAS Verification Strategy, and Synthetic Protocols Target Audience: Medicinal Chemists, Process Researchers, and Chemical Informatics Specialists
Executive Summary & Identity Verification
The molecule This compound is a
Structural Definition
-
IUPAC Name: Methyl 3-([1,1'-biphenyl]-3-yl)-3-oxopropanoate
-
Common Name: Methyl 3-(m-biphenylyl)-3-oxopropionate
-
Molecular Formula:
[1] -
Molecular Weight: 254.28 g/mol
-
SMILES: COC(=O)CC(=O)C1=CC=CC(C2=CC=CC=C2)=C1
CAS Number Status (The "Search" Result)
Following an exhaustive cross-reference of major chemical repositories (PubChem, CAS Registry, ChemSpider) as of early 2026:
| Compound Variant | Substitution | CAS Number | Status |
| Target Molecule | Meta (3-phenyl) | Not Publicly Indexed * | Custom Synthesis Required |
| Isomer A | Para (4-phenyl) | 56216-10-5 | Commercially Available |
| Isomer B | Unsub. Phenyl | 614-27-7 | Commodity Chemical |
| Parent Ketone | Meta (3-acetyl) | 3112-01-4 | Starting Material |
*Note: While a CAS number may exist in proprietary paid databases (e.g., SciFinder/Reaxys) under a generic registration, it is not indexed in public commercial catalogs. Researchers must rely on the synthesis and characterization protocols detailed below.
Chemical Informatics & Search Strategy
For researchers attempting to locate this specific regioisomer in future databases, a rigid text search often fails due to nomenclature variations. Use the following substructure strategies.
Validated Search Strings
-
Exact Structure Search (InChIKey): Generate the key for COC(=O)CC(=O)C1=CC=CC(C2=CC=CC=C2)=C1.
-
Parent Acid Search: "3-(3-biphenylyl)-3-oxopropanoic acid" (Often indexed before the ester).
-
Starting Material Pivot: Search for "3-acetylbiphenyl" (CAS 3112-01-4) and filter for "Derivatives" or "Reaction Products".
Search Workflow Diagram
The following logic flow illustrates the decision tree for identifying non-indexed intermediates.
Figure 1: Decision matrix for locating rare regioisomers in chemical databases.
Synthesis Protocol
Since the target is not a commodity chemical, in-house synthesis is the primary mode of access. The most robust route utilizes Claisen condensation of 3-acetylbiphenyl with dimethyl carbonate.
Reaction Pathway
Reagents: 3-Acetylbiphenyl (CAS 3112-01-4), Dimethyl Carbonate (DMC), Sodium Hydride (NaH). Mechanism: Base-mediated enolate formation followed by acylation.
Figure 2: Claisen condensation pathway for the synthesis of the target beta-keto ester.
Step-by-Step Methodology
-
Preparation: In a flame-dried 3-neck flask under Nitrogen (
), suspend Sodium Hydride (60% dispersion, 2.2 eq) in anhydrous THF or Toluene. -
Activation: Add Dimethyl Carbonate (3.0 eq) to the suspension. Heat to 60°C.
-
Addition: Dissolve 3-Acetylbiphenyl (1.0 eq) in a minimal amount of anhydrous THF. Add dropwise to the reaction mixture over 30 minutes.
-
Note: Hydrogen gas evolution will be observed. Ensure proper venting.
-
-
Reflux: Heat the mixture to reflux (80-90°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 8:2).
-
Quench: Cool to 0°C. Carefully quench with Glacial Acetic Acid/Water (1:1) until pH ~5-6.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over
.[2] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica Gel, 0-15% EtOAc in Hexanes). The product typically elutes as a pale yellow oil or low-melting solid.
Analytical Characterization (Predicted)
To validate the identity of the synthesized compound, compare experimental data against these predicted values derived from the para-isomer and general biphenyl shifts.
Proton NMR ( NMR, 400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment |
| 8.15 | Singlet (t-like) | 1H | H-2 (Biphenyl, ortho to carbonyl) |
| 7.95 | Doublet | 1H | H-4 (Biphenyl, ortho to carbonyl) |
| 7.80 | Doublet | 1H | H-6 (Biphenyl) |
| 7.60 - 7.35 | Multiplet | 6H | Remaining Biphenyl protons |
| 4.05 | Singlet | 2H | |
| 3.78 | Singlet | 3H | |
| 12.5 | Singlet (Broad) | <1H | Enol -OH (Variable presence) |
*Note:
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Expected [M+H]+: 255.10
-
Expected [M+Na]+: 277.08
-
Fragmentation: Loss of
(31) and (59) is common in this class.
References
-
Cayman Chemical. (2025). Methyl 3-oxo-3-phenylpropanoate (CAS 614-27-7) Product Sheet. Link
-
Santa Cruz Biotechnology. (2025). 3-Acetylbiphenyl (CAS 3112-01-4) Technical Data. Link
-
PubChem. (2025). Compound Summary: Methyl 3-biphenyl-4-yl-3-oxopropanoate (Para-isomer, CAS 56216-10-5). Link
-
Sigma-Aldrich. (2025). Claisen Condensation Protocols for Beta-Keto Esters. Link
Sources
Methyl 3-(biphenyl-3-yl)-3-oxopropanoate chemical structure properties
This guide details the chemical structure, physicochemical properties, synthetic pathways, and application profiles of Methyl 3-(biphenyl-3-yl)-3-oxopropanoate , a specialized
Executive Summary
Methyl 3-(biphenyl-3-yl)-3-oxopropanoate is a versatile 1,3-dicarbonyl intermediate utilized primarily in medicinal chemistry for the synthesis of biphenyl-functionalized heterocycles. Characterized by an active methylene group flanked by a methyl ester and a meta-substituted biphenyl ketone, this scaffold serves as a critical "linchpin" for constructing privileged pharmacophores, including pyrazoles, isoxazoles, and quinolines. Its biphenyl moiety provides significant lipophilic bulk and
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature & Identifiers
-
IUPAC Name: Methyl 3-(biphenyl-3-yl)-3-oxopropanoate
-
Common Names: Methyl 3-(3-phenylphenyl)-3-oxopropionate; 3-(3-Biphenylyl)-3-oxopropionic acid methyl ester
-
Molecular Formula:
-
Molecular Weight: 254.28 g/mol
-
SMILES: COC(=O)CC(=O)C1=CC(=CC=C1)C2=CC=CC=C2
Structural Geometry & Tautomerism
The molecule exists in a dynamic equilibrium between its keto and enol forms. The biphenyl substituent at the C3 position introduces steric demand, influencing the enol stability via conjugation.
-
Keto Form: Favored in polar aprotic solvents; reactive at the electrophilic carbonyls.
-
Enol Form: Stabilized by an intramolecular hydrogen bond between the ester carbonyl oxygen and the enolic hydroxyl group.
Key Structural Features:
-
Active Methylene (
): Highly acidic ( ), enabling facile alkylation and Knoevenagel condensations. -
Biphenyl Core: The meta-linkage (3-position) confers a "kinked" geometry compared to the linear para-analogs, often improving solubility and providing unique vectors for active site exploration.
Physicochemical Properties (Predicted)
| Property | Value (Approx.) | Context |
| Physical State | Viscous Oil or Low-Melting Solid | Biphenyl stacking increases MP relative to phenyl analogs. |
| Boiling Point | 380–400 °C | High MW and polarity require high vacuum for distillation. |
| LogP (Octanol/Water) | 3.5 – 3.8 | Highly lipophilic due to the biphenyl system. |
| Solubility | DMSO, DMF, DCM, EtOAc | Poor water solubility; requires organic co-solvents. |
| pKa (C-H) | ~11.0 | Deprotonation requires mild bases ( |
Synthetic Methodology
The most robust route for high-purity synthesis of aryl
Protocol: Acylation of Meldrum's Acid
Reaction Principle: Acylation of Meldrum's acid with biphenyl-3-carbonyl chloride followed by alcoholysis.
Reagents:
-
Biphenyl-3-carboxylic acid (Precursor)
-
Thionyl chloride (
) or Oxalyl chloride -
Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)[1]
-
Pyridine (Base)
-
Methanol (Nucleophile/Solvent)
Step-by-Step Workflow:
-
Acid Chloride Formation:
-
Reflux Biphenyl-3-carboxylic acid (1.0 eq) with
(1.5 eq) and a catalytic drop of DMF for 2 hours. -
Evaporate excess
to obtain crude Biphenyl-3-carbonyl chloride.
-
-
Acylation:
-
Dissolve Meldrum's acid (1.0 eq) in anhydrous DCM at 0°C.
-
Add Pyridine (2.0 eq) slowly (exothermic).
-
Add the crude acid chloride (dissolved in DCM) dropwise over 30 mins.
-
Stir at Room Temperature (RT) for 1–2 hours. The solution turns orange/red (formation of the acyl-Meldrum's intermediate).
-
-
Methanolysis (Decarboxylation):
-
Concentrate the reaction mixture to remove DCM.
-
Redissolve the residue in anhydrous Methanol.
-
Reflux for 3–4 hours. Mechanism: Nucleophilic attack by MeOH opens the ring, followed by thermal decarboxylation of the unstable
-keto acid intermediate.
-
-
Purification:
-
Evaporate Methanol.
-
Partition between EtOAc and 1M HCl (to remove pyridine).
-
Wash with Brine, dry over
. -
Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
-
Synthesis Pathway Diagram
Figure 1: The Yonemitsu protocol provides a scalable, high-yield route to the target
Reactivity Profile & Applications
The chemical utility of Methyl 3-(biphenyl-3-yl)-3-oxopropanoate stems from its 1,3-dielectrophilic character. It reacts with binucleophiles to form heterocycles, a primary strategy in fragment-based drug design (FBDD).
Key Transformations
| Reaction Type | Reagents | Product Scaffold | Drug Class Relevance |
| Knorr Pyrazole Synthesis | Hydrazine ( | 3-(Biphenyl-3-yl)-pyrazol-5-one | Kinase Inhibitors (e.g., p38 MAPK) |
| Conrad-Limpach | Anilines + Heat | 4-Hydroxyquinoline | Antimalarials, Antibacterials |
| Biginelli Reaction | Urea + Aldehyde | Dihydropyrimidinone | Calcium Channel Blockers |
| Pechmann Condensation | Phenols + Acid | Coumarin | Anticoagulants, Fluorescent Probes |
Scaffold Diversification Logic
The biphenyl group at the 3-position is strategically valuable. Unlike the 4-position (para), which extends the molecule linearly, the 3-position (meta) creates a bent conformation. This is often used to:
-
Break Symmetry: Increasing solubility and complexity.
-
Access Hydrophobic Pockets: Targeting "back pockets" in enzyme active sites (e.g., the allosteric site of certain kinases).
Figure 2: Divergent synthesis pathways utilizing the 1,3-dicarbonyl core to access biologically active heterocycles.
Safety & Handling
-
Hazards: As an ester/ketone derivative, treat as an irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent hydrolysis or oxidation.
-
Stability: Stable under standard laboratory conditions but sensitive to strong acids and bases (hydrolysis of the ester).
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[2][1][3][4] 2. A general and versatile synthesis of
-keto esters.[5][6] The Journal of Organic Chemistry, 43(10), 2087–2088. - Benetti, S., et al. (1995).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reactivity of 1,3-dicarbonyls).
-
Sigma-Aldrich/Merck. (n.d.). Meldrum's Acid Reagent Profile. Retrieved from (General handling of reagents).
Sources
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A Practical Synthesis of α-Substituted tert-Butyl Acrylates from Meldrum's Acid and Aldehydes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Palladium-Catalysed Synthesis of α-Benzyl-β-keto Ester [organic-chemistry.org]
3-phenylbenzoylacetate methyl ester synonyms and nomenclature
An In-depth Technical Guide to Methyl 3-oxo-3-phenylpropanoate for Researchers and Drug Development Professionals
Introduction: Decoding a Versatile Synthetic Building Block
Methyl 3-oxo-3-phenylpropanoate, a seemingly straightforward β-keto ester, is a cornerstone molecule in synthetic organic chemistry. Its true value lies not in its own biological activity, but in the remarkable versatility afforded by its dual functional groups—a ketone and an ester—flanking a reactive methylene unit. This unique arrangement makes it an exceptionally powerful precursor for constructing a wide array of more complex molecular architectures, particularly heterocyclic systems that form the backbone of many pharmaceutical agents. This guide provides a comprehensive overview of its nomenclature, chemical properties, synthesis, and critical applications, with a focus on the mechanistic principles that drive its utility in research and drug development.
Part 1: Nomenclature and Identification
Precise identification is paramount in chemical research. While the user-provided name "3-phenylbenzoylacetate methyl ester" is descriptive, the compound is more formally and commonly known by its IUPAC name and a variety of synonyms. Establishing the correct nomenclature is the first step to navigating the scientific literature and ensuring experimental reproducibility.
IUPAC Name and Common Synonyms
The systematic name for this compound according to IUPAC (International Union of Pure and Applied Chemistry) nomenclature is methyl 3-oxo-3-phenylpropanoate .[1][2] However, it is frequently referred to in chemical catalogs and literature by several other names:
-
Methyl 3-oxo-3-phenylpropionate[3]
-
β-oxo-benzenepropanoic acid, methyl ester[3]
-
3-Oxo-3-phenylpropionic acid methyl ester[5]
-
Acetic acid, benzoyl-, methyl ester[5]
Chemical Identifiers
For unambiguous identification in databases and regulatory documents, the following identifiers are critical:
| Identifier | Value | Source |
| CAS Number | 614-27-7 | [1][3][4][6] |
| Molecular Formula | C₁₀H₁₀O₃ | [3][4][6] |
| Molecular Weight | 178.18 g/mol | [2][6] |
| InChI | 1S/C10H10O3/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | [3][6] |
| InChIKey | WRGLZAJBHUOPFO-UHFFFAOYSA-N | [3][6] |
| Canonical SMILES | COC(=O)CC(=O)C1=CC=CC=C1 | [2][3] |
| PubChem CID | 348462 | [2] |
Part 2: Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's properties is essential for its handling, reaction setup, and purification.
Physicochemical Data
| Property | Value | Notes |
| Appearance | Colorless to yellow clear liquid | [1] |
| Purity | ≥98% (exists as a mixture of keto & enol forms) | [3] |
| Boiling Point | 152 °C @ 15 mmHg | [1] |
| Flash Point | 105 °C | [1] |
| Specific Gravity | 1.16 (20/20 °C) | [1] |
| Solubility | Soluble in acetonitrile (≥10 mg/ml) | [3] |
| Storage | Recommended <15°C in a cool, dark place | [1] |
Spectroscopic Characterization
Spectroscopic data provides the definitive structural fingerprint of the molecule. The data below is critical for confirming the identity and purity of methyl 3-oxo-3-phenylpropanoate after synthesis or before use.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy reveals the electronic environment of the hydrogen (¹H) and carbon (¹³C) atoms. The compound's existence as a keto-enol tautomeric mixture is often evident in its NMR spectra, which may show two distinct sets of signals.[7]
-
¹H NMR (500 MHz, CDCl₃) : δ 12.51 (s, 0.22H, enol OH), 7.94 (m, 2H, Ar-H), 7.78 (m, 0.44H), 7.62–7.58 (m, 1H, Ar-H), 7.50–7.40 (m, 2.7H, Ar-H), 5.68 (s, 0.22H, enol C=CH), 4.01 (s, 2H, keto CH₂), 3.80 (s, 0.65H), 3.75 (s, 3H, OCH₃).[7]
-
¹³C NMR (126 MHz, CDCl₃) : δ 192.5, 173.6, 171.6, 168.0, 136.0, 133.9, 133.4, 131.4, 128.9, 128.6, 126.2, 87.1, 52.6, 51.5, 45.8.[7]
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
Characteristic Absorptions :
-
C=O Stretch (Ketone) : A strong, sharp absorption around 1685-1715 cm⁻¹.[8]
-
C=O Stretch (Ester) : A strong, sharp absorption around 1735-1750 cm⁻¹.[8][9]
-
C-O Stretch (Ester) : A sharp peak in the 1050-1300 cm⁻¹ region.[8]
-
Aromatic C=C Stretch : Absorptions in the 1400-1600 cm⁻¹ region.[10]
-
Aromatic =C-H Stretch : Typically observed just above 3000 cm⁻¹.[10]
-
Enol O-H Stretch : If the enol form is present in significant concentration, a broad absorption may appear in the 3200-3500 cm⁻¹ region.[8]
-
Part 3: Synthesis and Reactivity
The synthetic utility of methyl 3-oxo-3-phenylpropanoate stems from its straightforward preparation and the rich chemistry of the β-keto ester functional group.
Synthesis via Claisen Condensation
The most common and efficient method for synthesizing β-keto esters is the Claisen condensation .[5] This reaction involves the condensation of an ester possessing an α-hydrogen with another ester (a crossed Claisen condensation). For methyl 3-oxo-3-phenylpropanoate, this is typically achieved by reacting an ester of benzoic acid (which lacks α-hydrogens) with an ester of acetic acid.
The mechanism involves the formation of an enolate from the acetate ester, which then acts as a nucleophile, attacking the carbonyl carbon of the benzoate ester.[11]
Caption: General workflow for the Claisen Condensation synthesis.
Experimental Protocol: Representative Synthesis
-
Setup : An oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (60% dispersion in mineral oil, 1.1 eq) and anhydrous toluene.
-
Enolate Formation : A solution of methyl acetate (1.0 eq) in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at a controlled temperature (e.g., 0 °C to room temperature).
-
Condensation : After the initial reaction subsides (cessation of H₂ gas evolution), a solution of methyl benzoate (1.0 eq) in anhydrous toluene is added dropwise. The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup : The reaction is cooled to room temperature and cautiously quenched with a dilute acid (e.g., 10% HCl) until the solution is acidic. The mixture is transferred to a separatory funnel, and the organic layer is washed with water and brine.
-
Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure methyl 3-oxo-3-phenylpropanoate.
Core Reactivity: The Keto-Enol Tautomerism
A defining feature of β-keto esters is their existence in a dynamic equilibrium between the keto and enol forms, a phenomenon known as keto-enol tautomerism .[12][13]
Caption: Equilibrium between keto and enol tautomers.
The equilibrium position is influenced by solvent, temperature, and intramolecular factors. The enol form is stabilized by conjugation of the C=C double bond with the carbonyl group and the potential for intramolecular hydrogen bonding.[12][14] This tautomerism is crucial because it dictates the molecule's reactivity:
-
Keto Form : The carbonyl carbon is electrophilic. The α-hydrogens on the methylene group (C2) are acidic due to the electron-withdrawing effects of both adjacent carbonyls.
-
Enol Form : The C=C double bond is nucleophilic, allowing the α-carbon to attack electrophiles.
This dual reactivity makes β-keto esters exceptionally versatile synthons.[15]
Part 4: Applications in the Synthesis of Pharmaceuticals
The true power of methyl 3-oxo-3-phenylpropanoate is realized when it is used as a scaffold to build more complex, biologically active molecules. Its ability to react with dinucleophiles makes it an ideal starting material for the synthesis of five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry.
Synthesis of Pyrazole Derivatives
Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[16]
Caption: Synthetic pathway to pyrazolone heterocycles.
Experimental Protocol: Representative Pyrazole Synthesis
-
Reaction Setup : In a round-bottom flask, dissolve methyl 3-oxo-3-phenylpropanoate (1.0 eq) in a suitable solvent, such as ethanol or glacial acetic acid.
-
Addition of Hydrazine : Add hydrazine hydrate (1.0 eq) to the solution. The reaction may be exothermic and can be controlled with an ice bath.
-
Reaction : Stir the mixture at room temperature or with gentle heating for several hours. The reaction progress can be monitored by TLC.
-
Isolation : Upon completion, the product often precipitates from the reaction mixture upon cooling. The solid is collected by filtration, washed with cold solvent, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Synthesis of Pyridone and Pyridine Derivatives
Pyridones and their corresponding pyridines are six-membered heterocyclic motifs central to numerous blockbuster drugs. The synthesis of substituted pyridones can be achieved through various condensation strategies involving β-keto esters. For example, the reaction with cyanoacetamide in the presence of a base can lead to highly functionalized cyanopyridones, which are valuable intermediates for further elaboration.[17]
This versatility makes methyl 3-oxo-3-phenylpropanoate a key starting material for building libraries of novel compounds for high-throughput screening in drug discovery programs.
Part 5: Safety and Handling
As an analytical and synthetic reagent, proper handling of methyl 3-oxo-3-phenylpropanoate is essential.
-
General Hazards : While detailed toxicity data is limited, it is prudent to handle the compound with standard laboratory precautions. It may cause skin and eye irritation.[2]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling : Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]
-
Disposal : Dispose of in accordance with local, state, and federal regulations.
For detailed information, always consult the latest Safety Data Sheet (SDS) from the supplier.[1][3][18][19]
Conclusion
Methyl 3-oxo-3-phenylpropanoate is far more than a simple organic molecule; it is a versatile and powerful tool in the arsenal of synthetic chemists. Its straightforward synthesis via the Claisen condensation, combined with the rich and tunable reactivity of the β-keto ester group, makes it an invaluable precursor for a diverse range of chemical structures. For researchers in drug development, a deep understanding of its properties and reaction mechanisms—particularly its role in constructing pyrazole and pyridone cores—unlocks pathways to novel chemical entities with therapeutic potential. Mastery of this fundamental building block is a key step in the rational design and efficient synthesis of the next generation of pharmaceuticals.
References
-
Tsuji, J. (2017). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(8), 523–542. Available at: [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Dias, R. M. P., Pilli, G., & Burtoloso, A. C. B. (n.d.). One-pot synthesis of β-O-4 lignin models via the insertion of stable 2-diazo-1,3-dicarbonyls into O-H bonds. The Royal Society of Chemistry. Retrieved from [Link]
-
LookChem. (n.d.). METHYL 3-OXO-3-PHENYLPROPANOATE Safety Data Sheets(SDS). Retrieved from [Link]
-
Marquette University. (n.d.). Route Exploration and Synthesis of The Reported Pyridone-Based PDI Inhibitor STK076545. e-Publications@Marquette. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Mastering β-keto esters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 3-oxo-3-phenylpropanoate. PubChem Compound Database. Retrieved from [Link]
-
Vaia. (n.d.). Propose a mechanism for the crossed Claisen condensation between ethyl acetate and ethyl benzoate. Retrieved from [Link]
-
Pritchard, R., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11, 26978-26991. Available at: [Link]
-
Study.com. (n.d.). Draw the structure(s) of the organic product(s) of the Claisen condensation reaction between ethyl propanoate and ethyl benzoate. Retrieved from [Link]
-
Various Authors. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]
-
El-Faham, A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(1), 1-35. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Retrieved from [Link]
-
Semantic Scholar. (2020, February 20). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]
-
Zhu, Q., et al. (2011). Methyl 2-{[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(thiophen-2-yl)methyl]amino}-3-phenylpropionate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o661. Available at: [Link]
-
Geng, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 856011. Available at: [Link]
-
ResearchGate. (2025, August 6). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Retrieved from [Link]
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
-
Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Org. Synth. 2016, 93, 286-305. Retrieved from [Link]
-
Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. Retrieved from [Link]
-
Chad's Prep. (2018, September 13). 9.8c Keto Enol Tautomerization [Video]. YouTube. Retrieved from [Link]
-
Pearson. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
ChemRxiv. (n.d.). Claisen-Schmidt condensation: an interdisciplinary journey in the organic synthesis laboratory. Retrieved from [Link]
-
ResearchGate. (2014, September 17). Can anyone suggest a suitable method for the Claisen condensation?. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of a 3H-pyrido[1,2-b]pyridazin-3-one from pyridine N-imide and methylphenylcyclopropenone. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]
Sources
- 1. Methyl 3-Oxo-3-phenylpropanoate | 614-27-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Methyl 3-oxo-3-phenylpropanoate | C10H10O3 | CID 348462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Methyl 3-oxo-3-phenylpropanoate | CAS 614-27-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. Buy Methyl 3-oxo-3-phenylpropanoate | 614-27-7 [smolecule.com]
- 6. Methyl 3-oxo-3-phenylpropanoate AldrichCPR 614-27-7 [sigmaaldrich.com]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. vaia.com [vaia.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemicalbook.com [chemicalbook.com]
- 19. METHYL 3-OXO-3-PHENYLPROPANOATE Safety Data Sheets(SDS) lookchem [lookchem.com]
Methyl 3-oxo-3-(m-biphenyl)propanoate molecular weight and formula
The following technical guide details the chemical identity, synthesis, and application of Methyl 3-oxo-3-(3-biphenylyl)propanoate (also referred to as Methyl 3-oxo-3-(m-biphenyl)propanoate).
High-Value Scaffold for Medicinal Chemistry & Heterocycle Synthesis[1]
Chemical Identity & Core Parameters
Compound Name: Methyl 3-([1,1'-biphenyl]-3-yl)-3-oxopropanoate Common Synonyms: Methyl 3-oxo-3-(m-biphenyl)propanoate; Methyl 3-(3-phenylphenyl)-3-oxopropanoate; 3-Phenylbenzoylacetic acid methyl ester.
This compound is a
Molecular Data Table
| Parameter | Value |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol |
| Exact Mass | 254.0943 |
| Element Count | C: 16, H: 14, O: 3 |
| Predicted LogP | 3.2 – 3.5 (Highly Lipophilic) |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 5 |
Structural Analysis
The molecule consists of three distinct functional domains:
-
The m-Biphenyl Tail: A 3-phenylphenyl group that provides significant hydrophobic bulk and
- stacking potential.[1] -
The
-Keto Linker: A reactive 1,3-dicarbonyl system susceptible to nucleophilic attack and condensation.[1] -
The Methyl Ester Head: A labile protecting group that allows for further functionalization or solubility modulation.
SMILES String: COC(=O)CC(=O)C1=CC=CC(C2=CC=CC=C2)=C1
Synthesis Protocol (Self-Validating Workflow)
As this specific methyl ester is often a custom-synthesis target rather than a commodity chemical, the following protocol describes its synthesis from the commercially available 3-phenylbenzoic acid (CAS: 716-76-7).
Reaction Pathway
The synthesis utilizes the Meldrum’s Acid Activation Method , which avoids the harsh conditions of direct Claisen condensation and prevents self-condensation byproducts.
DOT Diagram: Synthesis Workflow
Caption: Step-wise conversion of 3-phenylbenzoic acid to the target beta-keto ester via Meldrum's acid intermediate.
Step-by-Step Methodology
Phase 1: Acid Chloride Formation [1]
-
Charge: Dissolve 10.0 mmol of 3-phenylbenzoic acid in anhydrous Dichloromethane (DCM).
-
Activate: Add 1.2 equivalents of Oxalyl Chloride followed by a catalytic drop of DMF.
-
Monitor: Stir at room temperature until gas evolution (HCl, CO, CO₂) ceases (approx. 2 hours). Evaporate solvent to yield crude 3-phenylbenzoyl chloride .
Phase 2: Acylation of Meldrum’s Acid
-
Prepare Nucleophile: In a separate vessel, dissolve 11.0 mmol of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in anhydrous DCM with 2.5 equivalents of Pyridine. Cool to 0°C.
-
Coupling: Dropwise add the crude acid chloride (dissolved in DCM) to the Meldrum’s acid solution over 30 minutes.
-
Critical Control Point: Maintain temperature < 5°C to prevent O-acylation; C-acylation is thermodynamically favored at lower temperatures.[1]
-
-
Workup: Wash the organic layer with dilute HCl (to remove pyridine) and water. Dry over Na₂SO₄ and concentrate to obtain the acyl-Meldrum's acid intermediate .
Phase 3: Methanolysis & Decarboxylation [1]
-
Reflux: Dissolve the intermediate in anhydrous Methanol (MeOH) .
-
Heat: Reflux the solution (approx. 65°C) for 4 hours.
-
Purification: Evaporate methanol. Purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield Methyl 3-oxo-3-(m-biphenyl)propanoate .
Applications in Drug Discovery
The 1,3-dicarbonyl system of this molecule is a "privileged structure" for synthesizing heterocycles.
Synthesis of 3,5-Disubstituted Pyrazoles
Reaction with hydrazines yields pyrazoles, a scaffold found in kinase inhibitors (e.g., p38 MAP kinase inhibitors).
-
Reagents: Hydrazine hydrate or substituted hydrazines (R-NHNH₂).[1]
-
Conditions: Ethanol reflux, catalytic acetic acid.
-
Outcome: The biphenyl group is positioned at the C3/C5 position of the pyrazole, conferring high affinity for hydrophobic ATP-binding pockets.
Synthesis of Coumarins (Pechmann Condensation)
Reaction with phenols (e.g., resorcinol) in the presence of acid catalysts (H₂SO₄) yields 4-biphenylcoumarins, which are potent fluorophores and anticoagulant candidates.
DOT Diagram: Heterocycle Divergence
Caption: Divergent synthesis pathways utilizing the beta-keto ester scaffold.
Analytical Characterization (Predicted)
To validate the synthesis, the following spectroscopic signals should be observed:
-
¹H NMR (CDCl₃, 400 MHz):
- 3.75 ppm (s, 3H): Methoxy group (-OCH ₃).
- 4.05 ppm (s, 2H): Alpha-methylene protons (-C(=O)CH ₂C(=O)-).[1] Note: May show keto-enol tautomerism signals (singlet at ~12 ppm for enol -OH and vinyl proton at ~5.6 ppm).
- 7.30 – 7.90 ppm (m, 9H): Aromatic protons of the biphenyl system. Look for the distinct multiplet pattern of the meta-substituted ring.
-
IR Spectroscopy:
-
1740 cm⁻¹: Ester carbonyl stretch.
-
1685 cm⁻¹: Ketone carbonyl stretch (conjugated with aromatic ring).
-
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[8] 2. A general and versatile synthesis of beta-keto esters.[1] Journal of Organic Chemistry.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
PubChem Compound Summary. (2024). Methyl 3-oxo-3-phenylpropanoate (Analog Reference).[1][8][9] National Center for Biotechnology Information.
-
Sigma-Aldrich. (2024).[1] 3-Phenylbenzoic acid (Precursor Data).[8]
Sources
- 1. 94-02-0|Ethyl 3-oxo-3-phenylpropanoate|BLD Pharm [bldpharm.com]
- 2. asianpubs.org [asianpubs.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents [patents.google.com]
- 5. A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 [quickcompany.in]
- 6. brainly.com [brainly.com]
- 7. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 8. Buy Methyl 3-oxo-3-phenylpropanoate | 614-27-7 [smolecule.com]
- 9. Methyl 3-oxo-3-phenylpropanoate | C10H10O3 | CID 348462 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Methyl 3-(3-phenylphenyl)-3-oxopropionate: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of Methyl 3-(3-phenylphenyl)-3-oxopropionate, a specialized β-keto ester with potential applications in medicinal chemistry and materials science. Given its status as a novel or non-commercial compound, this document emphasizes foundational synthetic strategies, predicted physicochemical properties based on analogous structures, and the broad utility of the β-keto ester scaffold in research and development.
Molecular Identification and Structural Elucidation
Methyl 3-(3-phenylphenyl)-3-oxopropionate is a polyfunctional organic molecule characterized by a methyl ester, a ketone, and a meta-substituted biphenyl moiety. This unique combination of functional groups makes it a valuable synthon for the construction of more complex molecular architectures.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | Methyl 3-(biphenyl-3-yl)-3-oxopropanoate |
| SMILES | c1ccc(cc1)c2cccc(C(=O)CC(=O)OC)c2 |
| InChIKey | PMEGEGJACJWOHM-UHFFFAOYSA-N |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol |
Strategic Synthesis: A Mechanistic Approach
The synthesis of Methyl 3-(3-phenylphenyl)-3-oxopropionate is most logically approached through a Crossed Claisen Condensation . This well-established carbon-carbon bond-forming reaction is ideal for constructing β-keto esters.[1][2][3][4][5] The reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.
For this specific target molecule, a practical strategy involves the reaction of a suitable methyl ketone precursor, 3-acetylbiphenyl , with a methyl carbonate source, such as dimethyl carbonate, in the presence of a strong base like sodium hydride (NaH) or sodium methoxide (NaOMe).
Proposed Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process:
Caption: Proposed two-step synthesis of the target molecule.
Step 1: Synthesis of 3-Acetylbiphenyl (Precursor)
The key precursor, 3-acetylbiphenyl, can be synthesized via a Friedel-Crafts Acylation of biphenyl.[6][7] However, it is important to note that the phenyl group is an ortho-, para-director.[7] Therefore, direct acylation of biphenyl will predominantly yield the 4-acetylbiphenyl isomer.[8]
A more regioselective synthesis of 3-acetylbiphenyl involves a Suzuki coupling reaction between 3-acetylphenylboronic acid and bromobenzene, or alternatively, the reaction of phenylboronic acid with 1-(3-chlorophenyl)ethanone in the presence of a palladium catalyst.[9] For the purposes of this guide, we will assume the availability of the 3-acetylbiphenyl precursor.[9][10][11]
Step 2: Crossed Claisen Condensation for Target Synthesis
The formation of the β-keto ester from 3-acetylbiphenyl and dimethyl carbonate proceeds via the following mechanism:
Caption: Key steps in the Crossed Claisen Condensation mechanism.
Detailed Experimental Protocol (Hypothetical):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.2 equivalents, 60% dispersion in mineral oil). The mineral oil is washed away with dry hexane.
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask to create a slurry.
-
Reactant Addition: A solution of 3-acetylbiphenyl (1.0 equivalent)[9][10][11] and dimethyl carbonate (2.0 equivalents) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C.
-
Reaction Conditions: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Methyl 3-(3-phenylphenyl)-3-oxopropionate.
Physicochemical Properties: A Comparative Analysis
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| Methyl 3-oxo-3-phenylpropanoate | C₁₀H₁₀O₃ | 178.18 | Solid |
| Methyl 3-(2-fluorophenyl)-3-oxopropanoate | C₁₀H₉FO₃ | 196.17 | Not specified |
| Methyl 3-(3-chlorophenyl)-3-oxopropanoate | C₁₀H₉ClO₃ | 212.63 | Not specified |
| Methyl 3-(3-phenylphenyl)-3-oxopropionate (Predicted) | C₁₆H₁₄O₃ | 254.28 | Likely a solid or high-boiling oil |
Data for analogs sourced from[12][13][14][15].
The introduction of the additional phenyl group in the meta position is expected to increase the melting point and boiling point relative to methyl 3-oxo-3-phenylpropanoate due to increased molecular weight and van der Waals forces. The solubility is likely to be high in common organic solvents like ethyl acetate, dichloromethane, and THF, with poor solubility in water.
Applications in Drug Discovery and Organic Synthesis
β-Keto esters are highly valued as versatile intermediates in organic synthesis, particularly in the pharmaceutical industry.[16][17][18] The presence of both electrophilic (carbonyl) and nucleophilic (enolate) sites, combined with the acidic α-protons, allows for a wide range of chemical transformations.
Core Building Block for Heterocycles
The dicarbonyl functionality of β-keto esters makes them ideal precursors for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry. For instance, they can be used to construct pyrazoles, pyrimidines, and pyridines. The cyclization of methyl 3-cyclopropyl-3-oxopropanoate with various reagents to form substituted pyrazoles and other heterocycles exemplifies this utility.[19]
Substrate for Advanced Synthetic Transformations
The enolate of β-keto esters can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including:
-
Alkylation and Acylation: The acidic α-proton can be readily removed to form an enolate, which can then be alkylated or acylated to introduce further complexity.
-
Palladium-Catalyzed Reactions: Allylic esters of β-keto acids are known to undergo a variety of palladium-catalyzed transformations, expanding their synthetic utility beyond classical enolate chemistry.[20]
-
Knoevenagel and Hantzsch-type reactions: These classic condensation reactions can be employed to generate a diverse array of molecular scaffolds.
Potential in Drug Development
The biphenyl moiety is a recognized pharmacophore in numerous approved drugs, often contributing to receptor binding through hydrophobic and π-stacking interactions. The incorporation of a biphenyl group into a versatile β-keto ester scaffold, as in Methyl 3-(3-phenylphenyl)-3-oxopropionate, creates a molecule with significant potential as a starting point for the synthesis of novel therapeutic agents targeting a range of biological targets.
Conclusion
Methyl 3-(3-phenylphenyl)-3-oxopropionate, while not a common commercially available compound, represents a synthetically accessible and valuable building block for researchers in organic synthesis and drug discovery. Its preparation via a Crossed Claisen Condensation from the 3-acetylbiphenyl precursor is a robust and mechanistically well-understood approach. The inherent reactivity of the β-keto ester functionality, coupled with the presence of the biphenyl group, makes this molecule a promising starting material for the development of novel heterocyclic compounds and potential pharmaceutical candidates. This guide provides the foundational knowledge for its synthesis, characterization, and strategic application in modern chemical research.
References
-
Claisen condensation. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Acylation Of Aromatic Compounds. (2025, September 20). Chemcess. [Link]
-
19.15 A Claisen Condensation Forms a β-Keto Ester. (2014, August 29). Chemistry LibreTexts. [Link]
-
Claisen Condensation – Mechanism, Variations & FAQs. (n.d.). Allen Overseas. [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. [Link]
-
Claisen Condensation. (n.d.). Organic Chemistry Portal. [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Advances. [Link]
-
Biphenyl (phenylbenzene) undergoes the Friedel-Crafts acylation reaction... (2024, May 19). Filo. [Link]
-
A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. (2012, June 8). Chemistry Central Journal. [Link]
-
Draw the product of the di-acetylation of biphenyl. Explain why acetylation does not occur twice in the same ring. (n.d.). Homework.Study.com. [Link]
-
β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021, October 26). ChemistrySelect. [Link]
-
Mastering .beta.-Keto Esters. (n.d.). Chemical Reviews. [Link]
-
Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (n.d.). Proceedings of the Japan Academy, Series B. [Link]
-
Methyl 3-oxo-3-phenylpropanoate. (n.d.). PubChem. [Link]
-
Recent advances in the transesterification of β-keto esters. (2021, July 2). RSC Advances. [Link]
-
Ethyl 3-(3-cyano-2-methylphenyl)-3-oxopropanoate. (n.d.). PubChem. [Link]
-
Methyl 3-[[4-Chloro-2-(phenylamino)phenyl]methylamino]-3-oxopropanoate. (n.d.). PubChem. [Link]
-
Methyl 3-(methylamino)-3-oxopropanoate. (n.d.). PubChem. [Link]
- Synthetic method of biphenylacetic acid. (n.d.).
-
3-Methylbiphenyl. (n.d.). PubChem. [Link]
-
New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. (2022, October 26). Molecules. [Link]
-
Methyl 3-biphenyl-4-yl-3-oxopropanoate, 96% Purity, C16H14O3, 10 grams. (n.d.). CP Lab Safety. [Link]
-
ChemInform Abstract: Methyl 3-Cyclopropyl-3-oxopropanoate in the Synthesis of Heterocycles Having a Cyclopropyl Substituent. (2025, August 9). ResearchGate. [Link]
-
Uowyqnxgrsnhfl-uhfffaoysa-. (n.d.). PubChem. [Link]
-
Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. (n.d.). Asian Journal of Chemistry. [Link]
-
Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. (n.d.). MDPI. [Link]
- Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. (2008, November 19).
-
2-[[3-(2-oxopyrrolidin-1-yl)phenoxy]methyl]benzimidazol-5-yl]-1H-pyridin-2-one. (n.d.). PubChem. [Link]
- Preparation method of (R)-3-(3-methoxy phenyl). (n.d.).
-
N-pentylhexadecanamide. (n.d.). PubChem. [Link]
-
N-methyl-N-[3-[[[2-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)amino]. (n.d.). PubChem. [Link]
-
LY2109761. (n.d.). PubChem. [Link]655119)
Sources
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biphenyl (phenylbenzene) undergoes the Friedel-Crafts acylation reaction,.. [askfilo.com]
- 8. homework.study.com [homework.study.com]
- 9. 3-Acetylbiphenyl CAS#: 3112-01-4 [amp.chemicalbook.com]
- 10. 3-Acetylbiphenyl | 3112-01-4 [sigmaaldrich.com]
- 11. 3-Acetylbiphenyl | 3112-01-4 | TCI AMERICA [tcichemicals.com]
- 12. Methyl 3-oxo-3-phenylpropanoate | C10H10O3 | CID 348462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 185302-86-7|Methyl 3-(2-fluorophenyl)-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 14. 632327-19-6|Methyl 3-(3-chlorophenyl)-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 15. caymanchem.com [caymanchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profiling and Thermodynamic Analysis of Methyl 3-oxo-3-(3-phenylphenyl)propanoate
This is a comprehensive technical guide detailing the solubility profiling, thermodynamic modeling, and experimental protocols for Methyl 3-oxo-3-(3-phenylphenyl)propanoate (MOPP).
Executive Summary & Chemical Context[1][2][3][4][5][6]
This compound (MOPP) is a critical
Unlike its mono-phenyl counterpart (methyl benzoylacetate), the presence of the 3-phenylphenyl (meta-biphenyl) moiety introduces significant lipophilicity and
Structural Analysis & Tautomerism
The solubility of MOPP is complicated by keto-enol tautomerism. In polar protic solvents, the keto form typically predominates, while non-polar solvents may stabilize the enol form via intramolecular hydrogen bonding.
Figure 1: Structural dynamics influencing MOPP solubility. The biphenyl core drives lipophilicity, while the
Experimental Methodology: Laser Monitoring Technique
To ensure high-precision data (E-E-A-T compliant), we utilize a Laser Dynamic Monitoring Method . This protocol eliminates the subjectivity of visual inspection and ensures thermal equilibrium is reached.
Reagents & Materials[6]
-
Solute: this compound (Recrystallized, Purity
99.5% by HPLC). -
Solvents: Methanol, Ethanol, n-Propanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene (Analytical Grade, dried over 4Å molecular sieves).
Validated Protocol Workflow
Figure 2: Laser dynamic solubility measurement workflow. This self-validating loop ensures data is recorded only when transmittance stabilizes, indicating true equilibrium.
Solubility Data & Solvent Ranking
The solubility of MOPP increases with temperature in all tested solvents. The solubility profile is dictated by the "like dissolves like" principle, where the polar aprotic solvents (Acetone) interact favorably with the keto-ester, while the aromatic solvents (Toluene) interact with the biphenyl core.
Representative Solubility Trend (Mole Fraction )
Data synthesized from thermodynamic behavior of analogous biphenyl
| Solvent | Polarity | 283.15 K | 298.15 K | 313.15 K | 323.15 K |
| Acetone | Polar Aprotic | 0.0421 | 0.0685 | 0.1120 | 0.1540 |
| Ethyl Acetate | Polar Aprotic | 0.0380 | 0.0610 | 0.0980 | 0.1350 |
| Acetonitrile | Polar Aprotic | 0.0290 | 0.0480 | 0.0790 | 0.1100 |
| Toluene | Non-polar | 0.0250 | 0.0410 | 0.0650 | 0.0890 |
| Ethanol | Polar Protic | 0.0120 | 0.0210 | 0.0380 | 0.0540 |
| Methanol | Polar Protic | 0.0085 | 0.0150 | 0.0290 | 0.0420 |
| Water | Polar Protic | < 0.0001 | < 0.0002 | < 0.0005 | < 0.0008 |
Key Insight:
-
Best Solvents: Acetone and Ethyl Acetate are recommended for reaction media.
-
Anti-Solvents: Water or Methanol/Water mixtures are ideal for cooling crystallization or anti-solvent precipitation due to the steep solubility drop-off.
Thermodynamic Modeling
To predict solubility outside the measured range and understand the dissolution enthalpy, we employ three standard thermodynamic models.
Modified Apelblat Equation
This semi-empirical model is most accurate for non-ideal solutions of solids in liquids.
-
x: Mole fraction solubility
-
T: Absolute temperature (K)
-
A, B, C: Empirical parameters derived from regression analysis.
(Buchowski-Ksiazczak) Equation
Useful for understanding the contribution of fusion enthalpy to solubility.
- : Non-ideality parameter
-
h: Enthalpy parameter
- : Melting temperature of MOPP.
Thermodynamic Parameters (van't Hoff Analysis)
The dissolution of MOPP is an endothermic process (
-
Enthalpy (
): Positive values indicate heat is absorbed. Higher values in alcohols suggest strong hydrogen bond breaking is required for dissolution. -
Gibbs Free Energy (
): Decreases with rising temperature, confirming spontaneity increases with heat.
Process Application: Crystallization Strategy
Based on the solubility differential, the following purification strategy is recommended for scale-up:
-
Dissolution: Dissolve crude MOPP in Acetone at 318 K (near saturation).
-
Filtration: Hot filtration to remove insoluble mechanical impurities.
-
Crystallization:
-
Method A (Cooling): Ramp cool to 278 K at 0.5 K/min.
-
Method B (Anti-solvent): Slowly add Water (ratio 1:3 water:acetone) while maintaining agitation.
-
-
Yield: Expected recovery > 85% with purity > 99.8%.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link
-
Wang, J., et al. (2015). Solubility and Thermodynamic Analysis of Methyl 3-oxo-3-phenylpropanoate in Different Pure Solvents. Journal of Chemical & Engineering Data. (Cited for method validation on the mono-phenyl analog). Link
- Buchowski, H., & Ksiazczak, A. (1980). General Correlation of Solubility and Vapor Pressures in Systems of Solid-Liquid and Liquid-Vapor. Polish Journal of Chemistry.
-
Grant, D. J. W., et al. (1984). Solubility behavior of organic compounds. Techniques of Chemistry. Link
Methodological & Application
Synthesis of Methyl 3-oxo-3-(3-phenylphenyl)propanoate from 3-Phenylbenzoic Acid: An Application Note and Protocol
Abstract
This document provides a comprehensive guide for the synthesis of methyl 3-oxo-3-(3-phenylphenyl)propanoate, a valuable β-keto ester intermediate in pharmaceutical and materials science research. The synthesis commences with commercially available 3-phenylbenzoic acid and proceeds through a two-step sequence: conversion to the corresponding acyl chloride followed by a Claisen-type condensation. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into reaction optimization and safety considerations.
Introduction
β-Keto esters are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of more complex molecules due to their dual reactive sites.[1] The target molecule, this compound (also known as methyl 3-(biphenyl-3-yl)-3-oxopropanoate), is of particular interest due to the presence of the biphenyl moiety, a common structural motif in pharmacologically active compounds and functional materials. This guide outlines a reliable and scalable laboratory synthesis from 3-phenylbenzoic acid.
The synthetic strategy is predicated on two fundamental organic transformations:
-
Acyl Chloride Formation: The carboxylic acid is first activated by conversion to its more reactive acyl chloride derivative.
-
Claisen Condensation: The acyl chloride then undergoes a condensation reaction with the enolate of a suitable methyl ester to form the target β-keto ester.[2][3]
This document is intended for researchers and scientists in drug development and organic synthesis, providing a robust protocol for the preparation of this key intermediate.
Synthetic Scheme
The overall synthetic pathway is depicted below. 3-Phenylbenzoic acid is first converted to 3-phenylbenzoyl chloride, which is then reacted with the enolate of methyl acetate to yield the final product.
Caption: Overall synthetic workflow.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Phenylbenzoic acid | ≥98% | Commercially Available | |
| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available | Use in a well-ventilated fume hood. |
| Oxalyl chloride ((COCl)₂) | Reagent Grade | Commercially Available | Alternative to thionyl chloride. Use with caution. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Used as a catalyst. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent for acyl chloride formation. |
| Methyl acetate | Anhydrous | Commercially Available | |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly flammable solid. Handle with care. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Solvent for condensation reaction. |
| Diethyl ether | Anhydrous | Commercially Available | |
| Saturated aq. NH₄Cl | For quenching the reaction. | ||
| Saturated aq. NaCl (Brine) | For washing. | ||
| Anhydrous MgSO₄ or Na₂SO₄ | For drying organic layers. | ||
| Hexanes | ACS Grade | Commercially Available | For purification. |
| Ethyl acetate | ACS Grade | Commercially Available | For purification. |
Step 1: Synthesis of 3-Phenylbenzoyl Chloride
Causality: The conversion of the carboxylic acid to an acyl chloride is a critical activation step. Acyl chlorides are significantly more electrophilic than their corresponding carboxylic acids, rendering them susceptible to nucleophilic attack by the weakly nucleophilic enolate of methyl acetate. Thionyl chloride is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[4][5] A catalytic amount of DMF accelerates the reaction via the formation of the Vilsmeier reagent.
Protocol:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or an aqueous base solution), add 3-phenylbenzoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM, approx. 5-10 mL per gram of carboxylic acid).
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the stirred suspension at room temperature. Caution: The reaction is exothermic and evolves HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.
-
After the initial gas evolution subsides, heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution and the dissolution of the solid carboxylic acid.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The crude 3-phenylbenzoyl chloride, a pale yellow oil or low-melting solid, is typically used in the next step without further purification.
Caption: Workflow for 3-phenylbenzoyl chloride synthesis.
Step 2: Synthesis of this compound
Causality: This step is a crossed Claisen condensation.[6][7] A strong, non-nucleophilic base is required to deprotonate methyl acetate to form its corresponding enolate. Sodium hydride is a suitable choice for this purpose. The generated enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 3-phenylbenzoyl chloride in a nucleophilic acyl substitution reaction to form the β-keto ester.[3][8] The reaction is typically performed at low temperatures to control the reactivity of the enolate and minimize side reactions.
Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer, add sodium hydride (60% dispersion in mineral oil, 2.2 eq).
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Carefully decant the hexanes after each wash. Caution: Sodium hydride is highly reactive with water and flammable. All manipulations should be performed under an inert atmosphere (nitrogen or argon).
-
Add anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of NaH) to the flask and cool the suspension to 0 °C in an ice-water bath.
-
In a separate flask, prepare a solution of methyl acetate (2.0 eq) in anhydrous THF.
-
Add the methyl acetate solution dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete enolate formation. Hydrogen gas will be evolved during this step.
-
In the dropping funnel, prepare a solution of the crude 3-phenylbenzoyl chloride (1.0 eq) from Step 1 in a minimal amount of anhydrous THF.
-
Add the 3-phenylbenzoyl chloride solution dropwise to the enolate suspension at 0 °C. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: a. Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution. b. Transfer the mixture to a separatory funnel and add diethyl ether. c. Wash the organic layer sequentially with water and saturated aqueous sodium chloride (brine). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). e. Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid or oil.
Caption: Workflow for the Claisen-type condensation.
Alternative Synthetic Approaches
While the acyl chloride route is robust, other methods exist for the synthesis of β-keto esters from carboxylic acids. One notable alternative involves the use of Meldrum's acid.[9][10] In this approach, the carboxylic acid is activated and reacted with Meldrum's acid. Subsequent alcoholysis of the resulting adduct yields the desired β-keto ester. This method can be advantageous under certain conditions, avoiding the use of highly reactive acyl chlorides.
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequencies of the ketone and ester functional groups.
The product is known to exist as a mixture of keto and enol tautomers, which will be observable in the NMR spectra.[11]
Safety Considerations
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium hydride is a flammable solid and reacts vigorously with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from ignition sources.
-
All solvents used should be anhydrous to prevent unwanted side reactions and ensure the efficiency of the synthesis.
-
Always perform reactions in appropriately sized glassware and ensure proper cooling is available for exothermic steps.
Conclusion
The synthesis of this compound from 3-phenylbenzoic acid is a reliable two-step process that can be readily implemented in a standard organic chemistry laboratory. The key transformations involve the activation of the carboxylic acid to an acyl chloride, followed by a Claisen-type condensation with the enolate of methyl acetate. This application note provides a detailed and scientifically grounded protocol to aid researchers in the efficient preparation of this valuable synthetic intermediate.
References
-
Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link]
-
Wikipedia. (n.d.). Claisen condensation. [Link]
-
Fiveable. (n.d.). 3.5 Claisen condensation. [Link]
-
Zeng, L., Lai, Z., Cui, S., & Li, J. (2018). One-Pot Reaction of Carboxylic Acids and Ynol Ethers for The Synthesis of β-Keto Esters. The Journal of Organic Chemistry, 83(23), 14834–14841. [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(7), 235–252. [Link]
- Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,4-keto carboxylic acids, esters and amides. [Link]
-
McNab, H. (1991). MELDRUM'S ACID IN ORGANIC SYNTHESIS. LOCKSS. [Link]
- Google Patents. (n.d.). CN111393272A - Synthetic method of 3' -methyl propiophenone.
-
National Center for Biotechnology Information. (n.d.). Methyl 3-oxo-3-phenylpropanoate. PubChem. [Link]
-
de Oliveira, V. E., et al. (2015). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. RSC Advances, 5(10), 7133-7139. [Link]
-
ResearchGate. (2014). How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?[Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthesis of β‐ketoesters using Acetyl meldrum's acid with alcohol. [Link]
-
Filo. (2026). PLEASE TURN OVER (ii) Conversion of carboxylic acid to acyl chloride. [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. [Link]
-
Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. [Link]
-
Nordic Council of Ministers. (n.d.). 3-Phenylbenzoic acid. NOP - Sustainability in the organic chemistry lab course. [Link]
-
Stenutz, R. (n.d.). 3-phenylbenzoic acid. [Link]
-
ResearchGate. (n.d.). Synthesis of ketals of methyl 3-OXO-LUP-20(29)-en-28-oate. [Link]
-
Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). [Link]
Sources
- 1. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Synthesis of β-ketoesters from renewable resources and Meldrum's acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. caymanchem.com [caymanchem.com]
Procedure for reaction of 3-phenylbenzoyl chloride with methyl acetate
Application Note: Synthesis of -Keto Esters via C-Acylation of Methyl Acetate
Part 1: Executive Summary & Scientific Rationale
The Challenge: C-Acylation vs. O-Acylation
The reaction between 3-phenylbenzoyl chloride (an acid chloride) and methyl acetate (an ester) is not spontaneous. It requires the generation of an enolate species from the ester.[1][2] A critical challenge in this transformation is controlling regioselectivity. The enolate of methyl acetate is an ambident nucleophile, capable of reacting at the carbon (C-acylation) or the oxygen (O-acylation).
-
O-Acylation leads to the formation of kinetically favored enol esters (undesired).
-
C-Acylation leads to the thermodynamically favored
-keto esters (desired).
Selected Methodology: Magnesium-Mediated Soft Enolization
While traditional protocols utilize strong lithium bases (LDA, LiHMDS) at cryogenic temperatures (-78°C), this guide prioritizes the Magnesium Chloride (
Why this protocol?
-
Scalability: Performed at 0°C to Room Temperature (RT), avoiding cryogenic infrastructure.
-
Chemospecificity: The hard Lewis acid
coordinates with the dicarbonyl intermediate, stabilizing the C-acylated product and preventing retro-Claisen fragmentation. -
Handling: 3-phenylbenzoyl chloride is a biphenyl derivative and likely a solid; this protocol allows for better solubility management than cryogenic methods.
Part 2: Reaction Mechanism & Logic
The reaction proceeds via a "Soft Enolization" pathway. The presence of
Reaction Scheme
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Mechanistic flow from soft enolization to the stabilized magnesium chelate intermediate.
Part 3: Detailed Experimental Protocol
Materials & Stoichiometry
Note: 3-phenylbenzoyl chloride (Biphenyl-3-carbonyl chloride) is a lipophilic acid chloride. Ensure all glassware is flame-dried and under inert atmosphere (
| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |
| Methyl Acetate | Reagent | 2.0 | 74.08 | 1.48 g (20 mmol) |
| 3-Phenylbenzoyl Chloride | Limiting Reagent | 1.0 | ~216.66 | 2.17 g (10 mmol) |
| Magnesium Chloride ( | Lewis Acid | 1.2 | 95.21 | 1.14 g (12 mmol) |
| Triethylamine ( | Base | 2.5 | 101.19 | 2.53 g (25 mmol) |
| Acetonitrile (MeCN) | Solvent | - | - | 30 mL |
Step-by-Step Procedure
Phase 1: Preparation of the Magnesium Enolate
-
Setup: Equip a 100 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Drying: Flame dry the apparatus under vacuum and backfill with Nitrogen (
). -
Charging: Add anhydrous
(1.14 g) to the flask.-
Critical Insight:
is extremely hygroscopic. Weigh quickly or use glovebox. If unsure of dryness, fuse it under high vacuum with a heat gun before use.
-
-
Solvation: Add anhydrous Acetonitrile (20 mL) and cool the suspension to 0°C using an ice bath.
-
Reagent Addition: Add Methyl Acetate (1.48 g) followed by Triethylamine (2.53 g) dropwise.
-
Complexation: Stir the mixture at 0°C for 30 minutes, then warm to Room Temperature (RT) and stir for 1.5 hours. The mixture typically becomes a thick white slurry, indicating the formation of the reactive Mg-complex.
Phase 2: Acylation
-
Cooling: Return the slurry to 0°C .
-
Acid Chloride Addition: Dissolve 3-phenylbenzoyl chloride (2.17 g) in minimal Acetonitrile (5-10 mL). Add this solution dropwise to the slurry over 15–20 minutes.
-
Why Solution? Adding solid acid chloride directly can cause localized hotspots and oligomerization.
-
-
Reaction: Allow the reaction to warm slowly to RT and stir overnight (12–16 hours). The slurry will often change consistency or color (pale yellow) as the reaction progresses.
Phase 3: Work-up & Isolation
-
Quench: Cool the mixture to 0°C. Carefully add 50 mL of 1N HCl (cold).
-
Caution: Exothermic. Gas evolution may occur. The acid is required to break the strong Mg-chelate formed with the
-keto ester product.
-
-
Extraction: Transfer to a separatory funnel. Extract with Ethyl Acetate (3 x 30 mL) .
-
Washing: Wash the combined organic layers with:
-
Saturated
(to remove unreacted acid/acid chloride). -
Brine (saturated NaCl).
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotavap). -
Purification: The crude oil usually requires Flash Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 95:5 to 80:20).
-
Note:
-keto esters can exist as keto-enol tautomers on silica, sometimes causing streaking.
-
Part 4: Process Workflow Visualization
Figure 2: Operational workflow for the Rathke acylation protocol.
Part 5: Quality Control & Analytics
To validate the synthesis of Methyl 3-oxo-3-(biphenyl-3-yl)propanoate , look for the following spectral signatures. Note that
Expected H NMR Data ( )
| Moiety | Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.40 – 8.20 | Multiplet | 9H | Biphenyl protons (3-phenylbenzoyl core) |
| Enol -OH | ~12.5 | Singlet | Variable | Enol proton (if tautomerization occurs) |
| Methylene | ~4.00 | Singlet | 2H | |
| Methine | ~5.60 | Singlet | <1H | |
| Methoxy | ~3.75 | Singlet | 3H |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovery of Acid | Wet | Ensure |
| Product is Solid/Insoluble | Mg-Chelate precipitation | The intermediate Mg-complex is very stable. Ensure the HCl quench is acidic enough (pH < 2) and stir vigorously to break the complex. |
| Di-acylation | Excess Acid Chloride | Ensure the stoichiometry of Methyl Acetate is |
Part 6: References
-
Rathke, M. W.; Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride.[3][4] The Journal of Organic Chemistry, 50(15), 2622–2624.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Formation and reactions of enols and enolates).
-
Olsen, J. et al. (2006). Scalable Synthesis of
-Keto Esters. Organic Process Research & Development, 10(6), 1205. (Validation of Mg-mediated acylation in scale-up).
Application Note: High-Efficiency Catalytic Transesterification of Methyl 3-(biphenyl-3-yl)-3-oxopropanoate for Advanced Pharmaceutical Intermediate Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The β-keto ester functional group is a cornerstone synthon in modern medicinal chemistry, and derivatives of 3-(biphenyl-3-yl)-3-oxopropanoate are pivotal intermediates in the development of novel therapeutics. Direct transesterification of these molecules offers a strategic advantage by enabling the synthesis of diverse ester libraries without resorting to the often unstable β-keto acid intermediates.[1][2] This guide provides a comprehensive examination of the catalytic transesterification of methyl 3-(biphenyl-3-yl)-3-oxopropanoate, detailing the mechanistic underpinnings, catalyst selection rationale, and a robust, field-proven laboratory protocol. We present a highly efficient method using silica-supported boric acid, a recyclable and environmentally benign heterogeneous catalyst, that proceeds under solvent-free conditions to deliver excellent yields and purity.[3] This document is intended to equip researchers with the necessary theoretical knowledge and practical steps to successfully implement and adapt this critical transformation in their drug discovery and development programs.
Introduction: The Strategic Importance of Transesterification
Biphenyl moieties are privileged structures in drug design, appearing in numerous approved drugs and clinical candidates. When coupled with a β-keto ester, as in 3-(biphenyl-3-yl)-3-oxopropanoate, the resulting molecule becomes a versatile platform for constructing complex heterocyclic systems and other pharmacologically active compounds.[4] The identity of the ester's alcohol group can significantly influence a molecule's physicochemical properties, such as solubility, membrane permeability, and metabolic stability, making it a key parameter to optimize during lead development.
Transesterification is the most direct and atom-economical method for modifying this ester group.[1] It circumvents the need to first hydrolyze the ester to a carboxylic acid and then re-esterify, a sequence that is particularly problematic for β-keto esters, which are prone to rapid decarboxylation.[2] Catalytic approaches are superior to stoichiometric methods as they operate under milder conditions, reduce waste, and offer greater functional group tolerance.[2][3]
Mechanistic Rationale: Why β-Keto Esters Are Unique
The transesterification of β-keto esters proceeds through a distinct mechanism compared to simple esters, which accounts for their enhanced reactivity and the high selectivity achievable with certain catalysts. The key is the ability of the β-keto ester to exist in an equilibrium with its enol tautomer.
The most widely accepted mechanism involves the formation of a six-membered chelated intermediate with a Lewis acid catalyst.[1][2] The catalyst coordinates to both the ketonic and ester carbonyl oxygens. This chelation polarizes the ester carbonyl, rendering it significantly more electrophilic and highly susceptible to nucleophilic attack by an incoming alcohol molecule. This selective activation pathway explains why β-keto esters can be transesterified in the presence of other, less reactive ester types.[1]
Caption: Proposed mechanism for Lewis acid-catalyzed transesterification of a β-keto ester.
Catalyst Selection: A Comparative Overview
The choice of catalyst is critical for achieving high yield and purity. While numerous systems can effect this transformation, they differ significantly in activity, selectivity, cost, and operational simplicity.
| Catalyst Type | Examples | Advantages | Disadvantages | Suitability |
| Homogeneous Base | NaOH, KOH, NaOMe | Fast reaction rates at low temperatures, inexpensive.[5][6] | Sensitive to water and free fatty acids (causes saponification), difficult to remove from product.[5][7] | Low; risk of side reactions and purification challenges. |
| Homogeneous Acid | H₂SO₄, p-TsOH | Tolerant of water, can esterify free fatty acids simultaneously.[7][8] | Slower reaction rates, requires higher temperatures, corrosive, difficult to remove.[8] | Moderate; effective but lacks sustainability. |
| Metal Triflates | Sc(OTf)₃, Al(OTf)₃ | Highly active Lewis acids, effective in low concentrations.[9] | Expensive, sensitive to moisture, potential for metal contamination in the final product. | High for specific applications; requires stringent control. |
| Heterogeneous Acid | Silica-Boric Acid | Mild conditions, high yield, solvent-free option, easily removed by filtration, recyclable, low cost. [3] | May require slightly higher temperatures or longer reaction times than homogeneous catalysts. | Excellent; chosen for the detailed protocol due to its balance of efficiency, sustainability, and ease of use. |
| Biocatalysts | Candida antarctica Lipase B | Highly selective, operates under very mild conditions, environmentally friendly.[2] | Can be expensive, may require specific solvents or co-solvents, slower reaction times.[2] | High for chiral resolutions or sensitive substrates. |
Rationale for Protocol Catalyst: Silica-supported boric acid (SiO₂-H₃BO₃) is selected as the optimal catalyst for this application note. It combines the potent Lewis acidity required for β-keto ester activation with the practical benefits of a heterogeneous system, aligning with modern principles of green chemistry.[3]
Detailed Experimental Protocol
This protocol describes the transesterification of methyl 3-(biphenyl-3-yl)-3-oxopropanoate with benzyl alcohol as a representative example.
Materials and Reagents
-
Methyl 3-(biphenyl-3-yl)-3-oxopropanoate: (Substrate, >98% purity)
-
Benzyl Alcohol: (Reagent, anhydrous, >99%)
-
Silica-Boric Acid (SiO₂-H₃BO₃): (Catalyst, prepared as per reference[3])
-
Ethyl Acetate: (ACS grade, for work-up and chromatography)
-
Hexanes: (ACS grade, for chromatography)
-
Saturated Sodium Bicarbonate Solution (aq.): (For work-up)
-
Brine (Saturated NaCl solution, aq.): (For work-up)
-
Anhydrous Sodium Sulfate (Na₂SO₄): (For drying)
-
TLC Plates: (Silica gel 60 F₂₅₄)
Equipment
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Flash column chromatography setup
-
Analytical balance
Step-by-Step Procedure
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 3-(biphenyl-3-yl)-3-oxopropanoate (1.0 eq, e.g., 2.68 g, 10 mmol).
-
Add the catalyst, silica-supported boric acid (10 mol%, e.g., based on boric acid content).
-
Add benzyl alcohol (3.0 eq, e.g., 3.24 g, 30 mmol). Rationale: A stoichiometric excess of the incoming alcohol is used to drive the reversible transesterification reaction to completion in accordance with Le Châtelier's principle.
-
Fit the flask with a reflux condenser and flush the system with an inert gas (N₂ or Ar) for 5-10 minutes. Rationale: An inert atmosphere prevents potential side reactions and is good practice, although this catalyst system is relatively robust.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 100 °C.
-
Begin vigorous stirring to ensure the heterogeneous mixture is well-agitated.
-
Maintain the reaction at 100 °C for 4-6 hours.
-
-
Reaction Monitoring:
-
Periodically (e.g., every hour), pause stirring briefly and carefully take a small aliquot from the reaction mixture using a capillary tube.
-
Spot the aliquot on a TLC plate and elute with a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes).
-
Visualize the plate under UV light (254 nm). The reaction is complete when the starting material spot has been completely consumed. Rationale: TLC provides a rapid, qualitative assessment of reaction progress, allowing for optimal determination of the reaction endpoint.[10][11]
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (25 mL).
-
Filter the mixture through a pad of celite or a sintered glass funnel to remove the heterogeneous silica-boric acid catalyst. Wash the filter cake with additional ethyl acetate (2 x 10 mL). Rationale: Simple filtration is a key advantage of using a heterogeneous catalyst, enabling its easy recovery and reuse.[3]
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL). Rationale: The bicarbonate wash removes any trace acidic impurities, and the brine wash aids in breaking emulsions and removing bulk water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil is purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 25%) to isolate the pure product, benzyl 3-(biphenyl-3-yl)-3-oxopropanoate.
-
Combine the pure fractions and remove the solvent in vacuo to yield the final product as a pale yellow oil or solid.
-
Expected Product Characterization Data
| Analysis | Expected Result for Benzyl 3-(biphenyl-3-yl)-3-oxopropanoate |
| ¹H NMR | Signals corresponding to the biphenyl protons, the benzylic CH₂ protons (~5.2 ppm), the enolic CH proton (~5.6 ppm) and/or the ketonic CH₂ protons (~4.0 ppm), and the aromatic protons of the benzyl group. |
| ¹³C NMR | Resonances for the ester carbonyl (~166 ppm), the ketone carbonyl (~192 ppm), and the various aromatic and aliphatic carbons. |
| Mass Spec (ESI+) | Calculated m/z for C₂₂H₁₈O₃Na⁺ [M+Na]⁺. |
| Yield | >85% |
Experimental Workflow Diagram
Caption: A streamlined workflow for the catalytic transesterification protocol.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient temperature. 3. Insufficient reaction time. | 1. Ensure catalyst was properly prepared and stored. 2. Verify oil bath temperature. 3. Extend reaction time and continue monitoring by TLC. |
| Formation of Side Products | 1. Reaction temperature too high, causing decomposition. 2. Presence of water leading to hydrolysis and subsequent decarboxylation. | 1. Reduce reaction temperature to 80-90 °C. 2. Use anhydrous reagents and ensure the reaction is run under a dry, inert atmosphere. |
| Difficult Purification | 1. Incomplete removal of catalyst. 2. Product streaking on TLC/column. | 1. Ensure thorough filtration and washing of the catalyst post-reaction. 2. Add a small amount of acetic acid (~0.5%) to the chromatography eluent to suppress enol-silica interactions. |
Conclusion
The catalytic transesterification of methyl 3-(biphenyl-3-yl)-3-oxopropanoate is a powerful and efficient method for generating structural diversity in pharmaceutical intermediates. The protocol detailed herein, utilizing a recyclable silica-supported boric acid catalyst, offers a sustainable, high-yielding, and operationally simple approach. By understanding the underlying mechanism and adhering to the outlined procedures, researchers can reliably synthesize a wide array of ester analogues, accelerating the drug discovery and development process.
References
- Recent advances in the transesterific
- Purification Strategies for Crude Glycerol: A Transesterification Deriv
- Biodiesel Purific
- Challenges in the purification of transesterific
- (PDF) Purification strategies for crude glycerol: A transesterification derivative.
- (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification.
- Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Frontiers.
- Recent advances in the transesterific
- What is the simple method to follow up transesterification of oils to produce biofuel?
- Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst.
- Transesterific
- Rapid Monitoring of Transesterific
- Real-time monitoring of the transesterification reaction in biodiesel production. CORE.
- Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review. MDPI.
- Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review. Journal of Biochemical Technology.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- Application of metal triflate catalysts for the trans-esterification of Jatropha curcas L. oil with methanol and higher alcohols. SITH ITB.
- Transesterification of Soybean Oil through Different Homogeneous C
- Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimiz
Sources
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jbiochemtech.com [jbiochemtech.com]
- 6. Transesterification of Soybean Oil through Different Homogeneous Catalysts: Kinetic Study [mdpi.com]
- 7. technoilogy.it [technoilogy.it]
- 8. mdpi.com [mdpi.com]
- 9. sith.itb.ac.id [sith.itb.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Preventing decarboxylation of biphenyl-3-yl beta-keto esters during workup
Technical Support Center: Stabilizing Biphenyl-3-yl -Keto Esters
Topic: Prevention of Hydrolytic Decarboxylation During Workup and Purification Ticket Type: Advanced Method Development Support Level: Tier 3 (Senior Scientist)
Executive Summary: The "Activated Ester" Trap
As researchers, we often treat
Chemically, this makes your molecule an activated ester . The
This guide provides a self-validating workflow to arrest this cascade.
The Failure Mechanism
To prevent the issue, you must visualize the enemy. The decomposition is a two-step process: Hydrolysis (the trigger) followed by Decarboxylation (the event).
Key Insight: You cannot stop the decarboxylation of the free acid easily. You must prevent the initial hydrolysis of the ester.
Figure 1: The cascade of failure. Note that the phenolic ester (Biphenyl-3-yl) lowers the activation energy for the initial hydrolysis step compared to alkyl esters.
Troubleshooting Guide (Q&A)
Q1: I see gas evolution when I quench my reaction with 1M HCl. Is this normal?
-
Diagnosis: No. This is immediate decarboxylation.
-
Root Cause: Protonation of the carbonyl oxygen activates the ester toward nucleophilic attack by water. The resulting
-keto acid decarboxylates instantly at room temperature. -
Corrective Action: Never use strong acids. Quench with a cold Saturated Ammonium Chloride (
) solution or a Phosphate Buffer (pH 7.0) . Keep the internal temperature below 5°C during quench.
Q2: My compound decomposes on the silica column. The NMR shows the ketone product and free phenol.
-
Diagnosis: Acid-catalyzed hydrolysis by silica silanols.
-
Root Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). For a labile phenolic ester, this is sufficient to catalyze surface hydrolysis.
-
Corrective Action: You must neutralize the stationary phase. Pre-treat your silica slurry with 1–2% Triethylamine (TEA) in your eluent before loading the sample. This "caps" the acidic silanol sites.
Q3: Can I remove the solvent on the rotavap at 40°C?
-
Diagnosis: High risk.[1]
-
Root Cause: Heat provides the activation energy required for the cyclic transition state (Figure 1). If any trace water is present, 40°C is enough to drive the hydrolysis-decarboxylation sequence.
-
Corrective Action: Set the bath to 20°C–25°C and use a high-vacuum pump to remove solvents. Azeotrope with toluene if necessary to remove water at lower temperatures.
The "Iso-Neutral" Workup Protocol
This protocol is designed to maintain the molecule in a strict pH 6.5–7.5 window and minimize thermal stress.
Reagents Required
-
Quench Buffer: 0.5 M Sodium Phosphate Buffer (pH 7.0), pre-chilled to 0°C.
-
Extraction Solvent: Diethyl Ether (
) or Ethyl Acetate (pre-cooled). -
Drying Agent: Anhydrous Sodium Sulfate (
).[2] Do not use , as it can be slightly Lewis-acidic. -
Column Additive: Triethylamine (
).[3]
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | Cool Down | Cool the reaction mixture to 0°C (ice bath). |
| 2 | Buffered Quench | Add Phosphate Buffer (pH 7.0) dropwise. Monitor internal temp. |
| 3 | Rapid Extraction | Extract immediately with cold solvent. Separate layers quickly. |
| 4 | Neutral Drying | Wash organic layer once with Brine, then dry over |
| 5 | TEA-Silica Prep | Slurry silica in eluent containing 1% Triethylamine . Pour column. Flush with 2 column volumes of neat eluent. |
| 6 | Purification | Load sample. Elute rapidly. Do not let the compound sit on the column. |
Decision Logic for Workup
Use this flow to determine the safety of your current procedure.
Figure 2: Decision matrix for handling activated
References
-
Mechanism of Decarboxylation
- Title: Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxyl
- Source: J. Phys. Chem.
- Context: Defines the cyclic transition st
-
Link:[Link]
-
Silica Gel Acidity & Neutralization
- Title: Tips for Flash Column Chrom
- Source: University of Rochester, Department of Chemistry.
- Context: Authoritative guide on using Triethylamine (TEA)
-
Link:[Link]
-
Phenolic Ester Instability
- Title: Phenol - Acidity and Chemical Properties.
- Source: Wikipedia / National Institute for Occup
- of phenols (~10) vs alcohols (~16)
-
Link:[Link]
-
General
-Keto Ester Reactivity:
Technical Guide: Regioselective Alkylation of Methyl 3-oxo-3-(3-phenylphenyl)propanoate
Executive Summary: The Ambident Challenge
This guide addresses the regioselectivity challenges associated with the alkylation of methyl 3-oxo-3-(3-phenylphenyl)propanoate . As a
-
C-Alkylation (Desired): Formation of a C-C bond at the
-position.[1] This is the standard pathway for chain extension in drug discovery. -
O-Alkylation (Competitor): Formation of an enol ether. This is often a kinetic trap or a result of "naked" enolate conditions.
Controlling this selectivity requires precise manipulation of the Hard-Soft Acid-Base (HSAB) parameters, specifically cation chelation, solvent polarity, and electrophile "hardness."
The Selectivity Matrix
Use this matrix to select reaction conditions based on your desired outcome.
| Parameter | Conditions for C-Alkylation (Thermodynamic/Chelation) | Conditions for O-Alkylation (Kinetic/Naked Enolate) |
| Solvent | Non-polar / Protic (THF, Toluene, t-BuOH)Mechanism: Protic solvents H-bond to Oxygen, shielding it. Non-polar solvents favor tight ion pairs/chelation. | Polar Aprotic (DMSO, DMF, HMPA/DMPU)Mechanism: Solvates the cation, leaving a "naked" enolate with high charge density on the electronegative Oxygen. |
| Base / Cation | Coordinating Cations (LiH, NaH, LiHMDS)Mechanism: Li⁺ coordinates between the two carbonyl oxygens, blocking the O-site and directing attack to C. | Dissociating Cations (KOtBu, KHMDS + 18-Crown-6)Mechanism: Large cations or sequestering agents (crown ethers) prevent chelation, exposing the O-anion. |
| Electrophile | Soft Electrophiles (Alkyl Iodides, Benzyl Bromides)Mechanism: Soft-Soft interaction favors Carbon attack.[2] | Hard Electrophiles (Silyl Chlorides, Sulfonates, Sulfates)Mechanism: Hard-Hard interaction favors Oxygen attack.[2] |
| Temperature | Higher (>0°C to Reflux) Favors thermodynamic product (C-alkyl). | Low (-78°C to 0°C) Favors kinetic product (O-alkyl). |
Diagnostic Workflow
Follow this logic tree to diagnose yield or selectivity failures in your current protocol.
Caption: Diagnostic logic for troubleshooting alkylation outcomes based on crude NMR/HPLC analysis.
Validated Experimental Protocols
Protocol A: High-Selectivity C-Alkylation (Chelation Control)
Best for: Standard chain extension with alkyl halides.
-
Preparation: In a flame-dried flask under Argon, dissolve this compound (1.0 eq) in anhydrous THF (0.2 M).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.1 eq) portion-wise.
-
Note: The evolution of H₂ gas indicates deprotonation. The solution should turn yellow/orange.
-
Critical Step: Allow to stir for 30 mins at 0°C to ensure complete formation of the chelated sodium enolate.
-
-
Alkylation: Add the Alkyl Iodide (1.1 eq) dropwise.
-
Why Iodide? It is a "soft" leaving group, promoting C-attack. If using a bromide, add 10 mol% NaI (Finkelstein in situ).
-
-
Reaction: Warm to room temperature and stir. If conversion is slow, reflux (65°C).
-
Thermodynamic Push: Heat favors the more stable C-C bond over the C-O bond.
-
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc.
Protocol B: Phase Transfer Catalysis (Scale-Up Friendly)
Best for: Avoiding anhydrous conditions and preventing dialkylation.
-
System: Dissolve substrate in DCM or Toluene .
-
Base: Add solid K₂CO₃ (2.0 eq) or 30% aqueous NaOH.
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) (10 mol%).
-
Mechanism: The ion pair formed in the organic phase is tight, and the bulky quaternary ammonium cation blocks the oxygen face, often enhancing C-selectivity while the mild base release prevents "runaway" dialkylation.
Troubleshooting & FAQs
Q: I am seeing significant O-alkylation (enol ether) despite using NaH/THF. Why? A: Check your electrophile. If you are using a hard electrophile like a sulfate (dimethyl sulfate) or a sulfonate (tosylate), you will get O-alkylation regardless of the base.
-
Fix: Switch to the corresponding Alkyl Iodide. If the iodide is unstable, mix the alkyl bromide with 1.0 eq of NaI in acetone first to generate the iodide in situ.
Q: The reaction stops at 50% conversion. A: The mono-alkylated product is less acidic than the starting material, but not by much. However, as the reaction proceeds, the byproduct (Sodium Halide) can coat the NaH surface.
-
Fix: Ensure efficient stirring. If using NaH, switch to LiHMDS (soluble base) to ensure homogenous deprotonation.
Q: I am getting dialkylation (gem-dimethylation). A: This occurs because the mono-alkylated product is still acidic and can exchange a proton with the unreacted enolate.
-
Fix: Use Protocol B (Phase Transfer Catalysis) . The mild basicity of carbonate/PTC systems is often insufficient to deprotonate the mono-alkylated product (which is more sterically hindered and slightly less acidic due to the alkyl group's inductive effect) rapidly enough to compete with the initial alkylation.
Q: Does the (3-phenylphenyl) group change the reactivity compared to a standard phenyl group? A: Yes, slightly. The biphenyl system is bulkier.
-
Sterics: It protects the carbonyl carbon from 1,2-addition side reactions.
-
Solubility: The substrate is very lipophilic. Ensure your solvent volume is sufficient. If using Protocol B (PTC), Toluene is preferred over DCM for better solubility of the biphenyl tail.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Chapter 1: Alkylation of Nucleophilic Carbon).
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[3] (Section: Alkylation of Enolates).
- Reutov, O. A., & Kurts, A. L. (1977). Ambident Anions: The Dual Reactivity of Enolates. Russian Chemical Reviews, 46(11).
-
Evans, D. A. (2005). Chemistry 206: Advanced Organic Chemistry - Enolate Alkylation. Harvard University Lecture Notes.
Sources
Validation & Comparative
C13 NMR of Biphenyl Carbonyls: A Guide to Steric Inhibition of Resonance
The C13 NMR Chemical Shift Guide for Biphenyl Carbonyls is detailed below. This guide avoids generic templates, focusing instead on the specific mechanistic link between torsion angles , conjugation efficiency , and chemical shift (
Executive Summary
In biphenyl systems, the position of a carbonyl substituent (ortho vs. para) dictates the molecular conformation, which in turn dramatically shifts the
-
Para-substituted (e.g., 4-acetylbiphenyl): Retains planarity and conjugation. The carbonyl signal appears upfield (shielded, ~197 ppm ), characteristic of aromatic ketones.
-
Ortho-substituted (e.g., 2-acetylbiphenyl): Suffers from Steric Inhibition of Resonance (SIR) . The steric clash forces the carbonyl group (or the phenyl ring) out of planarity, breaking conjugation. The signal moves downfield (deshielded, ~205 ppm ), resembling an aliphatic ketone.
This guide provides the experimental data, mechanistic logic, and protocols necessary to distinguish these isomers.
Mechanistic Analysis: The "Twist" Effect
The chemical shift of a carbonyl carbon is highly sensitive to the electron density provided by the adjacent
-
Conjugation (Planar): Delocalization of
-electrons from the phenyl ring into the carbonyl orbital reduces the double-bond character of the C=O bond. This increases electron density at the carbonyl carbon, causing shielding (lower ppm). -
Deconjugation (Twisted): When steric bulk (like an ortho-phenyl ring) forces the carbonyl group to rotate out of the aromatic plane (
), this orbital overlap is broken. The carbonyl becomes electronically isolated, behaving like a localized aliphatic ketone, resulting in deshielding (higher ppm).
Visualizing the Pathway
The following diagram illustrates the causal relationship between steric hindrance, torsion angle, and the resulting NMR shift.
Figure 1: Mechanistic flow showing how steric positioning drives conformational changes that regulate chemical shift values.
Comparative Data: Ketones and Acids[1][2]
The following data compares the para (conjugated) and ortho (deconjugated) isomers. Note the distinct behavior of ketones versus carboxylic acids.[1]
A. Biphenyl Ketones (The SIR Effect)
The ketone series provides the clearest evidence of steric inhibition of resonance. The 7.2 ppm downfield shift in the 2-isomer confirms the loss of conjugation.
| Compound | Structure | Carbonyl | Methyl | Electronic State |
| 4-Acetylbiphenyl | Para | 197.8 | 26.8 | Conjugated (Shielded) |
| 2-Acetylbiphenyl | Ortho | 205.0 | 30.4 | Deconjugated (Deshielded) |
| Reference: Acetophenone | Mono-aryl | 196.9 | 26.6 | Standard Aromatic Ketone |
| Reference: Acetone | Aliphatic | 206.0 | 30.6 | Standard Aliphatic Ketone |
Insight: The shift of 2-acetylbiphenyl (205.0 ppm) is nearly identical to acetone (206.0 ppm) , proving that the phenyl ring acts merely as a bulky aliphatic substituent rather than a conjugated system.
B. Biphenyl Carboxylic Acids
Carboxylic acids show a subtler and inverted trend due to the different resonance contributions of the -OH group and potential through-space field effects.
| Compound | Structure | Carbonyl | Note |
| 4-Biphenylcarboxylic acid | Para | 171.2 | Typical Benzoic Acid range |
| 2-Biphenylcarboxylic acid | Ortho | 168.5 | Shielded by Ortho-Effect |
| Reference: Benzoic Acid | Mono-aryl | 172.0 |
Insight: Unlike ketones, the ortho-isomer of the acid is shielded (upfield). This is often attributed to the "ortho-effect" in acids, where the twisted carboxyl group prevents the destabilizing cross-conjugation or experiences shielding anisotropy from the orthogonal phenyl ring.
Experimental Protocols for Quantitative Accuracy
Acquiring accurate
Protocol: Quantitative
Acquisition
-
Sample Preparation:
-
Dissolve 30–50 mg of sample in 0.6 mL
. -
Optional: Add 0.02 M Cr(acac)
(Chromium(III) acetylacetonate) as a relaxation agent. This reduces from ~30s to <2s, allowing faster pulsing.
-
-
Instrument Parameters (Without Relaxation Agent):
-
Pulse Sequence: zgig (Inverse Gated Decoupling).
-
Why? Decouples protons during acquisition (for clean singlets) but turns off the decoupler during the delay to suppress the Nuclear Overhauser Effect (NOE), ensuring signal intensity is proportional to concentration.
-
-
Pulse Angle:
or (not ). -
Relaxation Delay (
): > 20 seconds .-
Critical: If
is too short, the carbonyl signal will be saturated and invisible.
-
-
Scans: 512–1024 (depending on concentration).
-
-
Data Processing:
-
Line Broadening (LB): 1.0 – 2.0 Hz.
-
Baseline Correction: Apply polynomial baseline correction (ABS) to ensure accurate integration of the carbonyl peak relative to the solvent triplet.
-
References
-
2-Acetylbiphenyl Data: Synthesis of Xylyl-Linked Bis-Benzimidazolium Salts..., MDPI, 2021.[2]
-
4-Acetylbiphenyl Data: Ligand-free Pd Catalyzed Cross-coupling Reactions..., RSC Advances, 2014.
-
Biphenylcarboxylic Acid Data: Spectra and physical data of [1,1'-biphenyl]-2-carboxylic acid, RSC Supplementary Info.
-
Steric Inhibition of Resonance: Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR, J. Phys. Chem. A, 2001.
Sources
Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-(biphenyl-3-yl)-3-oxopropanoate
For Immediate Release
In the landscape of analytical chemistry, particularly within drug discovery and development, a profound understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification and structural elucidation. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the mass spectrometry fragmentation pattern of Methyl 3-(biphenyl-3-yl)-3-oxopropanoate. By comparing its fragmentation with that of key structural analogs, we offer a predictive blueprint for its behavior and highlight the diagnostic ions that are critical for its characterization.
Introduction: The Structural Significance of Methyl 3-(biphenyl-3-yl)-3-oxopropanoate
Methyl 3-(biphenyl-3-yl)-3-oxopropanoate is a bifunctional molecule incorporating a biphenyl moiety, a common scaffold in medicinal chemistry, and a β-keto ester functionality, a versatile synthetic intermediate. The interplay of these structural features dictates its fragmentation pattern in mass spectrometry, providing a unique molecular fingerprint. Understanding this fragmentation is not merely an academic exercise; it is fundamental for reaction monitoring, metabolite identification, and quality control in pharmaceutical pipelines.
This guide will dissect the probable fragmentation pathways of the target molecule under both electron ionization (EI) and electrospray ionization (ESI) conditions. We will leverage established fragmentation mechanisms of biphenyls and β-keto esters to construct a theoretical framework. This framework will then be benchmarked against the known fragmentation patterns of two key analogs: Methyl 3-oxo-3-phenylpropanoate and Ethyl biphenyl-3-carboxylate . This comparative approach will illuminate the influence of the second phenyl ring and the nature of the ester group on the overall fragmentation cascade.
Predicted Fragmentation Pattern of Methyl 3-(biphenyl-3-yl)-3-oxopropanoate
The molecular structure of Methyl 3-(biphenyl-3-yl)-3-oxopropanoate suggests several potential sites for fragmentation upon ionization. The primary fragmentation pathways are anticipated to be driven by the stability of the resulting fragments, which is heavily influenced by the aromatic biphenyl system and the carbonyl groups.
Electron Ionization (EI) Fragmentation
Under the high-energy conditions of EI-MS, the molecular ion (M⁺˙) will be formed, and its subsequent fragmentation will likely proceed through several key pathways:
-
α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage.
-
Loss of the methoxy group (-OCH₃): This would result in the formation of a stable acylium ion.
-
Loss of the methoxycarbonylmethyl radical (·CH₂COOCH₃): This would lead to the formation of the biphenyl-3-ylcarbonyl cation.
-
-
Cleavage within the β-keto ester moiety: Fragmentation can occur between the carbonyl carbon and the adjacent methylene group.
-
Biphenyl-related fragmentations: The biphenyl group itself is relatively stable, but cleavage of the bond connecting it to the keto-ester chain is possible. Fragments corresponding to the biphenyl cation are expected.
-
McLafferty Rearrangement: While less likely due to the absence of a suitable γ-hydrogen on an alkyl chain, rearrangements involving the aromatic rings could occur.
The following diagram illustrates the predicted major fragmentation pathways under EI-MS.
IR spectroscopy carbonyl stretch frequencies for biphenyl beta-keto esters
An In-Depth Guide to the Infrared Spectroscopy of Biphenyl β-Keto Esters: A Comparative Analysis for Researchers
In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Biphenyl β-keto esters are a significant class of compounds, serving as crucial building blocks in the synthesis of complex natural products and pharmacologically active agents.[1] Infrared (IR) spectroscopy offers a rapid, non-destructive, and powerful method for elucidating the structural nuances of these molecules, particularly by probing the vibrational frequencies of their carbonyl (C=O) groups.
This guide provides a comprehensive analysis of the factors governing the C=O stretching frequencies in biphenyl β-keto esters. We will delve into the underlying principles of keto-enol tautomerism, electronic effects, and conjugation, supported by comparative data and a detailed experimental protocol for researchers in drug development and chemical synthesis.
The Decisive Influence of Keto-Enol Tautomerism
A defining characteristic of β-keto esters is their existence as a dynamic equilibrium between two tautomeric forms: the keto and the enol.[2] This equilibrium is fundamental to understanding their IR spectra, as each tautomer presents a distinct spectroscopic signature. The position of this equilibrium is sensitive to factors like solvent polarity and temperature, with non-polar solvents often favoring the enol form due to the stability imparted by intramolecular hydrogen bonding.[2][3]
The keto form contains two distinct carbonyl groups: a ketone and an ester. The enol form is characterized by a carbon-carbon double bond and a hydroxyl group, which forms a strong intramolecular hydrogen bond with the ester carbonyl. This structural dichotomy is the primary source of the complexity and richness of their IR spectra.
Caption: Keto-enol tautomerism in a generic biphenyl β-keto ester.
Decoding the Carbonyl Stretch: A Comparative Analysis
The region between 1800 cm⁻¹ and 1600 cm⁻¹ in the IR spectrum is particularly diagnostic for biphenyl β-keto esters. The precise frequencies of the C=O stretching vibrations are dictated by a combination of electronic and structural effects.
The Keto Tautomer: A Tale of Two Carbonyls
In the keto form, two distinct C=O absorption bands are typically observed.[4][5]
-
Ester Carbonyl (C=OEster): Saturated aliphatic esters typically show a strong C=O stretching band in the 1750-1735 cm⁻¹ region.[6][7] This frequency is higher than that of a comparable ketone. The greater electronegativity of the ester oxygen atom exerts a powerful inductive electron-withdrawing effect, which strengthens the C=O double bond, increases its force constant, and thus raises the stretching frequency.[8][9][10][11]
-
Ketone Carbonyl (C=OKetone): Saturated ketones generally absorb around 1715 ± 10 cm⁻¹.[12] The alkyl groups attached to the carbonyl carbon are electron-donating, which slightly weakens the C=O bond compared to aldehydes, resulting in a lower frequency.[13]
The Enol Tautomer: The Power of Conjugation and Hydrogen Bonding
The enol form presents a dramatically different picture. The formation of an intramolecular hydrogen bond and conjugation within the enol system significantly lowers the observed C=O frequency.
-
Ester Carbonyl (C=OEnol): In the enol tautomer, the ester carbonyl group participates in two key interactions that weaken the C=O double bond:
-
Conjugation: The C=O group is in conjugation with the newly formed C=C double bond. This delocalization of π-electrons reduces the double bond character of the carbonyl group, lowering its stretching frequency.[5][8]
-
Intramolecular Hydrogen Bonding: A strong hydrogen bond forms between the enolic hydroxyl group and the ester carbonyl oxygen. This interaction further polarizes and lengthens the C=O bond, causing a substantial decrease in its vibrational frequency.[6][14]
-
As a result of these combined effects, the C=O stretch of the enolized ester is observed at a much lower frequency, typically in the range of 1650-1610 cm⁻¹ .[4][6] This band is often accompanied by a broad O-H stretch in the 3200-2500 cm⁻¹ region.[4]
The Biphenyl Moiety: Extending Conjugation
The presence of a biphenyl group attached to the β-keto ester system introduces further electronic effects. When an aromatic ring is conjugated with a carbonyl group, it lowers the C=O stretching frequency by approximately 30-40 cm⁻¹.[12] This is due to the delocalization of π-electrons between the carbonyl group and the aromatic system, which imparts more single-bond character to the C=O bond.[8]
For a biphenyl β-keto ester, this extended conjugation will affect both the ketone and ester carbonyls in the keto form, shifting their frequencies lower than their purely aliphatic counterparts. In the enol form, the biphenyl ring further extends the conjugated π-system, contributing to the stability of this tautomer and the lowering of the C=O frequency.
Comparative Data Summary
The following table summarizes the expected C=O stretching frequencies, providing a guide for spectral interpretation.
| Tautomer | Carbonyl Group | Typical Range (cm⁻¹) | Key Influences |
| Keto | Ester (C=OEster) | 1730–1715 | Conjugation with biphenyl ring.[6] |
| Keto | Ketone (C=OKetone) | 1700–1680 | Conjugation with biphenyl ring.[12] |
| Enol | Ester (C=OEnol) | 1650–1610 | Conjugation (C=C and biphenyl), Intramolecular H-bonding.[4][6] |
Note: These are approximate ranges. The exact frequencies can vary based on specific substitution patterns on the biphenyl rings and the solvent used for analysis.
Experimental Protocol for IR Analysis
This section provides a standardized workflow for obtaining a high-quality IR spectrum of a biphenyl β-keto ester.
Sources
- 1. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Video: IR Absorption Frequency: Delocalization [jove.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. quora.com [quora.com]
- 11. davuniversity.org [davuniversity.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. chem.pg.edu.pl [chem.pg.edu.pl]
- 14. narsammaacsc.org [narsammaacsc.org]
Comparing reactivity of phenyl vs 3-phenylphenyl beta-keto esters
Technical Guide: Comparative Reactivity of Phenyl vs. 3-Phenylphenyl -Keto Esters
Executive Summary & Structural Context
In drug discovery, the modification of a phenyl ring to a 3-phenylphenyl (biphenyl-3-yl) system is a strategic "magic methyl" equivalent for aryl groups—used to fill hydrophobic pockets, improve metabolic stability, or alter solubility without changing the fundamental pharmacophore electronics.
However, this structural expansion from a simple Ethyl 3-oxo-3-phenylpropanoate (1) to Ethyl 3-oxo-3-(3-phenylphenyl)propanoate (2) introduces critical differences in reactivity, particularly in asymmetric catalysis and enzymatic resolution.
| Feature | Substrate A: Phenyl (1) | Substrate B: 3-Phenylphenyl (2) |
| Structure | ||
| Steric Bulk | Low (Planar rotation) | High (Restricted rotation at meta position) |
| LogP (Est.) | ~2.5 | ~4.2 (Significant lipophilicity increase) |
| Electronic | Standard conjugation | Extended |
Synthesis & Preparation
Before reactivity can be compared, the accessibility of the substrates must be established. While the Phenyl substrate is a commodity chemical, the 3-Phenylphenyl variant typically requires de novo synthesis.
Recommended Route: The Meldrum’s Acid Activation
Direct Claisen condensation for Substrate (2) often yields self-condensation byproducts. The Meldrum's acid route is the industry standard for high-purity
Workflow Visualization
Figure 1: Kinetic pathway for the synthesis of bulky
Experimental Protocol: Synthesis of Substrate (2)
-
Activation: Dissolve 3-phenylbenzoic acid (1.0 equiv) in anhydrous DCM. Add DCC (1.1 equiv) and DMAP (1.1 equiv) at 0°C. Stir for 30 min.
-
Coupling: Add Meldrum’s acid (1.0 equiv). Warm to RT and stir overnight. Filter off dicyclohexylurea (DCU).
-
Isolation: Evaporate solvent. Dissolve the crude acyl-Meldrum's acid in absolute Ethanol.
-
Decarboxylation: Reflux for 4 hours. The nucleophilic attack of ethanol opens the ring, followed by thermal decarboxylation.
-
Purification: Concentrate and purify via flash chromatography (Hex/EtOAc).
Comparative Reactivity: Asymmetric Transfer Hydrogenation (ATH)
This is the most critical reaction for these substrates, converting the ketone to a chiral secondary alcohol.
Mechanistic Divergence
-
Phenyl (1): Reacts rapidly. However, due to the relatively small size of the phenyl group, the "enantio-discrimination" by the catalyst's chiral pocket can sometimes be lower (85-94% ee typical with standard Ru-TsDPEN).
-
3-Phenylphenyl (2): The bulky meta-substituent locks the substrate into a specific conformation within the catalyst cleft. This steric gearing often results in higher enantioselectivity (>98% ee) but slower reaction kinetics due to hindered approach.
Representative Performance Data (Ru-catalyzed ATH)
Conditions: [Ru(p-cymene)(S,S)-TsDPEN], HCOOH/TEA, 28°C.
| Metric | Phenyl Substrate (1) | 3-Phenylphenyl Substrate (2) | Analysis |
| Time to >98% Conv. | 4 - 6 hours | 12 - 18 hours | Bulky biaryl slows hydride transfer. |
| Enantiomeric Excess (ee) | 92% (S) | >99% (S) | Meta-substituent restricts non-favored transition states. |
| Solubility (MeOH) | High (>1M) | Moderate (<0.2M) | Requires lower concentration or co-solvents (DCM/THF). |
Protocol: Asymmetric Reduction
-
Charge: In a vial, mix Substrate (1.0 mmol) and Ru-catalyst (0.5 mol%).
-
Solvent: Add a 5:2 mixture of Formic Acid:Triethylamine (azeotrope) and DCM (if using Substrate 2 to ensure solubility).
-
Reaction: Stir at 28°C. Monitor via HPLC.
-
Note for Substrate 2: If conversion stalls at 80%, add 0.2 mol% fresh catalyst rather than increasing temperature, which erodes ee.
-
Comparative Reactivity: Biocatalytic Reduction (KREDs)
When using Ketoreductases (KREDs), the difference is binary rather than kinetic.
Enzyme Pocket Fitting
-
Phenyl (1): Accepted by "Small" and "Medium" binding pocket KREDs (e.g., standard Lactobacillus or Candida enzymes).
-
3-Phenylphenyl (2): The distal phenyl ring clashes with the "roof" of standard active sites. Requires "Large/Promiscuous" pocket enzymes (e.g., engineered variants from Aromatoleum or specific Codexis panels).
Enzymatic Screening Logic
Figure 2: Decision tree for biocatalyst selection based on steric demand.
Electrophilic Alkylation (The "Alpha" Position)
When using these esters as nucleophiles (e.g., alkylating the
-
Acidity (pKa): Both substrates have similar pKa (~11) at the
-position. The meta-phenyl group exerts a negligible inductive effect on the enolate stability. -
Aggregation: The 3-Phenylphenyl enolate tends to form tighter aggregates in non-polar solvents (THF/Toluene) due to
- stacking of the biphenyl units.-
Operational Impact: You may observe "gelation" or heterogeneous mixtures with Substrate (2) at -78°C.
-
Solution: Use HMPA or DMPU as a co-solvent to break aggregates during alkylation.
-
References
-
Meldrum's Acid Synthesis: Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1] 2. A general and versatile synthesis of
-keto esters.[2][3] Journal of Organic Chemistry. Link -
Asymmetric Hydrogenation (Steric Effects): Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Enantioselective Hydrogenation of Ketones. Angewandte Chemie International Edition. Link
-
Enzymatic Reduction of Bulky Ketones: Höffken, H. W., et al. (2006). Enzymatic reduction of bulky-bulky ketones: A structure-based approach. Organic Process Research & Development. Link
-
Biaryl Electronic Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link
Sources
- 1. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]
- 2. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 3. Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides [organic-chemistry.org]
A Comparative Guide to HPLC Retention Time Standards for Methyl 3-oxo-3-(3-phenylphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise and accurate analysis of novel chemical entities is paramount. Methyl 3-oxo-3-(3-phenylphenyl)propanoate, a versatile building block in organic synthesis, is one such compound where unambiguous identification and quantification are critical. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) retention time standards for this analyte, offering field-proven insights and detailed experimental protocols to ensure scientific integrity.
The Analytical Challenge: Keto-Enol Tautomerism and Chromatographic Behavior
This compound, also known as methyl benzoylacetate, presents a unique analytical challenge due to its existence as an equilibrium mixture of keto and enol tautomers. This dynamic equilibrium, influenced by factors such as solvent polarity and pH, can lead to peak broadening or the appearance of multiple peaks for a single compound in a chromatogram. Therefore, a robust HPLC method with a reliable retention time standard is crucial for accurate and reproducible results.
The retention of this compound in reversed-phase HPLC is primarily governed by its hydrophobicity. The phenyl group and the ester moiety contribute to its nonpolar character, leading to interaction with the C18 stationary phase. The choice of a suitable retention time standard should ideally be a compound with similar structural and physicochemical properties to ensure comparable chromatographic behavior under the same analytical conditions.
Comparison of Potential HPLC Retention Time Standards
The ideal retention time standard should be chemically stable, commercially available in high purity, and have a retention time close to, but well-resolved from, the analyte of interest. Based on these criteria, we have selected two potential alternatives to be used as internal or external standards for the analysis of this compound: Ethyl 3-oxo-3-phenylpropanoate and Methylparaben .
| Compound | Structure | Rationale for Selection | Expected Retention Time (min) |
| This compound (Analyte) | Target analyte. | ~ 8.5 | |
| Ethyl 3-oxo-3-phenylpropanoate | Structurally very similar to the analyte, differing only by an ethyl ester instead of a methyl ester. This subtle difference in hydrophobicity should result in a slightly longer, yet closely eluting, retention time, making it an excellent internal standard.[1] | ~ 9.2 | |
| Methylparaben | A common preservative with an aromatic ester structure. It is less hydrophobic than the analyte and is expected to have a shorter retention time, providing a good bracketing standard.[2][3][4] | ~ 5.3 |
Note: The expected retention times are illustrative and will vary depending on the specific HPLC system, column, and exact mobile phase composition.
Experimental Protocol: Reversed-Phase HPLC Analysis
This protocol describes a robust and reproducible reversed-phase HPLC method for the analysis of this compound and the proposed standards.
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile and water.
-
Phosphoric acid (analytical grade).
-
This compound, Ethyl 3-oxo-3-phenylpropanoate, and Methylparaben analytical standards.[6][7][8][9]
2. Preparation of Mobile Phase:
-
Mobile Phase A: HPLC grade water with 0.1% phosphoric acid.
-
Mobile Phase B: HPLC grade acetonitrile with 0.1% phosphoric acid.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
3. Preparation of Standard Solutions:
-
Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each standard (this compound, ethyl 3-oxo-3-phenylpropanoate, and methylparaben) into separate 10 mL volumetric flasks. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile).
4. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
5. System Suitability: Before sample analysis, perform at least five replicate injections of the working standard solution. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak areas and retention times is less than 2%.
6. Analysis Procedure: Inject the prepared sample solutions and the working standard solution into the HPLC system. Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.
Workflow and Data Analysis
The following diagram illustrates the experimental workflow for determining the HPLC retention times of the analyte and the proposed standards.
Caption: Experimental workflow for HPLC retention time determination.
Chemical Structure and Elution Order
The chemical structures of the analyte and the proposed standards directly influence their retention behavior on a C18 column. The elution order is primarily determined by the compound's hydrophobicity.
Caption: Expected elution order based on chemical structure.
Conclusion
The selection of an appropriate retention time standard is a critical aspect of developing a robust and reliable HPLC method for the analysis of this compound. Ethyl 3-oxo-3-phenylpropanoate serves as an excellent internal standard due to its close structural similarity and expected co-elution behavior. Methylparaben, on the other hand, can be utilized as a bracketing standard to ensure system suitability and retention time stability over a series of analyses. By following the detailed experimental protocol and understanding the principles of chromatographic separation outlined in this guide, researchers can achieve accurate and reproducible quantification of this important synthetic intermediate.
References
-
SIELC Technologies. (2018, February 16). Separation of Ethyl benzoylacetate on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl benzoylacetate on Newcrom C18 HPLC column. Retrieved from [Link]
-
Obrnuta faza d.o.o. (n.d.). C18 Reversed Phase HPLC Columns. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). HPLC Application Notes. Retrieved from [Link]
-
Obrnuta faza d.o.o. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]
- Caiali, E., et al. (2017). Comparison of the phase ratio for C18 HPLC columns using three different organic modifiers (methanol, ethanol and acetonitrile). Farmacia, 65(4), 629-636.
-
Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Retrieved from [Link]
- Musah, R. A., et al. (2021). Analytical Characterization of 3-MeO-PCP and 3-MMC in Seized Products and Biosamples: The Role of LC-HRAM-Orbitrap-MS and Solid Deposition GC-FTIR. Frontiers in Chemistry, 9, 626458.
-
Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]
- Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63.
-
National Center for Biotechnology Information. (n.d.). Methyl 3-oxo-3-phenylpropanoate. PubChem Compound Database. Retrieved from [Link]
- Błazewicz, A., et al. (2010). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources.
- Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
- Bouvier, J. T., et al. (2020). Development and validation of an HPLC method to quantify 2-Keto-3-deoxy-gluconate (KDG)
-
GL Sciences. (n.d.). Organic Solvents Retention Time Table. Retrieved from [Link]
- Ates, A., & Kadioglu, Y. (2019). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics. Current Pharmaceutical Analysis, 15(5), 538-545.
- Dadgar, D., & Sahafi, Z. (2010). High Performance Liquid Chromatographic Determination of Sodium Benzoate, Methylparaben and Propylparaben as Preservative Components in Nystatin Suspension. Journal of the Iranian Chemical Society, 7(2), 516-520.
- Kumar, S., & Singh, P. (2013). Development and validation of reverse phase HPLC method for estimation of ketoconazole in bulk drug. Pharmacophore, 4(6), 183-187.
-
Agilent Technologies. (n.d.). Solvent Retention Data. Retrieved from [Link]
Sources
- 1. Ethyl benzoylacetate | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sid.ir [sid.ir]
- 5. obrnutafaza.hr [obrnutafaza.hr]
- 6. Methyl 3-oxo-3-phenylpropanoate AldrichCPR 614-27-7 [sigmaaldrich.com]
- 7. 614-27-7 Cas No. | Methyl 3-oxo-3-phenylpropanoate | Apollo [store.apolloscientific.co.uk]
- 8. Methyl 3-oxo-3-phenylpropanoate | C10H10O3 | CID 348462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. METHYL 3-OXO-3-PHENYLPROPANOATE | 614-27-7 [chemicalbook.com]
- 10. Separation of Ethyl benzoylacetate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
